SB297006
Beschreibung
Eigenschaften
IUPAC Name |
ethyl (2S)-2-benzamido-3-(4-nitrophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-2-25-18(22)16(19-17(21)14-6-4-3-5-7-14)12-13-8-10-15(11-9-13)20(23)24/h3-11,16H,2,12H2,1H3,(H,19,21)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZXGSZPWXRHIN-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58816-69-6 | |
| Record name | 58816-69-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Core Mechanism of Action of SB297006
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB297006 is a potent and selective, non-peptide antagonist of the C-C chemokine receptor 3 (CCR3). Its mechanism of action centers on the competitive inhibition of binding of endogenous chemokine ligands, such as eotaxin (CCL11), to the CCR3 receptor. This blockade effectively abrogates the downstream signaling cascades responsible for eosinophil activation and recruitment, key events in the pathophysiology of allergic inflammatory diseases like asthma. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its binding affinity, functional inhibition of cellular responses, and the underlying signaling pathways. Detailed experimental protocols for key assays are also provided to facilitate further research and development.
Introduction
Eosinophils are key effector cells in the pathogenesis of allergic diseases, including asthma and allergic rhinitis.[1] The recruitment and activation of eosinophils at sites of inflammation are primarily mediated by the interaction of chemokines with their receptors on the eosinophil surface. Among these, the CCR3 receptor and its ligands, particularly eotaxin-1 (CCL11), eotaxin-2 (CCL24), and monocyte chemotactic protein-4 (MCP-4), play a pivotal role.[1] Consequently, antagonism of the CCR3 receptor represents a promising therapeutic strategy for the treatment of eosinophil-mediated inflammatory conditions.
This compound is a small molecule antagonist developed as a selective inhibitor of the CCR3 receptor.[1] This document details the molecular and cellular mechanisms by which this compound exerts its pharmacological effects.
Core Mechanism of Action: CCR3 Antagonism
The primary mechanism of action of this compound is its function as a competitive antagonist at the CCR3 receptor. It binds to the receptor and sterically hinders the binding of cognate chemokines, thereby preventing receptor activation and subsequent intracellular signaling.
Binding Affinity to CCR3
This compound exhibits high affinity for the human CCR3 receptor. This has been quantified through competitive radioligand binding assays, which measure the ability of the compound to displace a radiolabeled ligand from the receptor.
Table 1: Binding Affinity of this compound for the Human CCR3 Receptor
| Radioligand | Cell Type | Ki (nM) |
| [125I]Eotaxin | Human Eosinophils | 1.3 ± 0.2 |
| [125I]MCP-4 | Human Eosinophils | 2.5 ± 0.5 |
Data presented as mean ± S.E.M.
Functional Antagonism
The antagonistic activity of this compound is demonstrated by its ability to inhibit the functional responses of eosinophils and other CCR3-expressing cells to chemokine stimulation. Key functional assays include the inhibition of chemokine-induced calcium mobilization and chemotaxis.
Binding of chemokines to the G-protein coupled CCR3 receptor triggers a rapid and transient increase in intracellular calcium concentration ([Ca2+]i), a critical second messenger in cell activation. This compound potently inhibits this response.
Table 2: Inhibition of Eotaxin-Induced Calcium Mobilization by this compound
| Cell Type | Stimulating Ligand | IC50 (nM) |
| Human Eosinophils | Eotaxin | 10 ± 2 |
| RBL-2H3-CCR3 cells | Eotaxin | 8 ± 1 |
Data presented as mean ± S.E.M.
A hallmark of eosinophil function in allergic inflammation is their directed migration (chemotaxis) towards a gradient of chemoattractants. This compound effectively blocks this process.
Table 3: Inhibition of Eotaxin-Induced Eosinophil Chemotaxis by this compound
| Cell Type | Chemoattractant | IC50 (nM) |
| Human Eosinophils | Eotaxin | 20 ± 5 |
Data presented as mean ± S.E.M.
Signaling Pathways
The binding of eotaxin to CCR3 initiates a cascade of intracellular signaling events. This compound, by blocking this initial interaction, prevents the activation of these downstream pathways.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the CCR3 receptor on human eosinophils.
Methodology:
-
Eosinophil Isolation: Human eosinophils are isolated from peripheral blood of healthy donors using standard methods such as dextran (B179266) sedimentation followed by magnetic cell sorting (MACS) to deplete other leukocytes.
-
Membrane Preparation: Isolated eosinophils are resuspended in hypotonic lysis buffer and homogenized. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in binding buffer.
-
Binding Reaction: Eosinophil membranes are incubated in a 96-well plate with a fixed concentration of [125I]eotaxin (e.g., 0.1 nM) and a range of concentrations of this compound (e.g., 10-11 to 10-5 M) in a total volume of 250 µL of binding buffer (50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4). Non-specific binding is determined in the presence of a high concentration of unlabeled eotaxin (e.g., 100 nM).
-
Incubation and Filtration: The plate is incubated at room temperature for 60 minutes with gentle agitation. The binding reaction is terminated by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold wash buffer to separate bound from free radioligand.
-
Quantification and Analysis: The radioactivity retained on the filters is quantified using a gamma counter. The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This protocol details the measurement of intracellular calcium mobilization in response to eotaxin and its inhibition by this compound.
Methodology:
-
Cell Preparation and Dye Loading: Human eosinophils or RBL-2H3 cells stably expressing CCR3 are washed and resuspended in a physiological salt solution. The cells are then loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, by incubation at 37°C.
-
Assay Procedure: The dye-loaded cells are washed and placed in a fluorometer cuvette or a 96-well plate. A baseline fluorescence reading is established. This compound or vehicle is added and incubated for a short period.
-
Stimulation and Measurement: Eotaxin is then added to stimulate the cells, and the change in fluorescence intensity is monitored over time. The fluorescence signal is proportional to the intracellular calcium concentration.
-
Data Analysis: The peak increase in fluorescence following eotaxin stimulation is measured. The percentage inhibition by this compound at various concentrations is calculated, and the IC50 value is determined by non-linear regression.
Eosinophil Chemotaxis Assay
This protocol describes the assessment of eosinophil migration towards an eotaxin gradient and its inhibition by this compound using a multi-well chemotaxis chamber.
Methodology:
-
Cell and Reagent Preparation: Human eosinophils are isolated and resuspended in assay medium. Eotaxin is diluted to the desired concentration in the same medium to act as the chemoattractant. This compound is prepared at various concentrations.
-
Assay Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane is used. The lower wells are filled with the eotaxin solution. The eosinophil suspension, pre-incubated with this compound or vehicle, is added to the upper wells.
-
Incubation: The chamber is incubated at 37°C in a humidified incubator to allow for cell migration through the membrane towards the chemoattractant.
-
Quantification of Migration: After the incubation period, the number of cells that have migrated to the lower wells is quantified. This can be done by cell counting using a microscope or by using a fluorescent dye to label the migrated cells and measuring the fluorescence.
-
Data Analysis: The number of migrated cells in the presence of this compound is compared to the number of migrated cells in the vehicle control. The percentage inhibition is calculated for each concentration of this compound, and the IC50 value is determined.
Conclusion
This compound is a high-affinity, selective, and potent competitive antagonist of the CCR3 receptor. Its mechanism of action involves the direct blockade of chemokine binding to CCR3, leading to the inhibition of key eosinophil functions such as calcium mobilization and chemotaxis. This targeted action on the eotaxin/CCR3 axis underscores the therapeutic potential of this compound in the treatment of asthma and other allergic inflammatory diseases characterized by eosinophilia. The experimental protocols provided herein offer a robust framework for the continued investigation and development of CCR3 antagonists.
References
The Function of SB297006: A Technical Guide to a Selective CCR3 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB297006 is a potent and selective, non-peptide antagonist of the C-C chemokine receptor 3 (CCR3). This receptor plays a pivotal role in the recruitment and activation of eosinophils, key inflammatory cells implicated in the pathogenesis of allergic diseases such as asthma. By competitively inhibiting the binding of endogenous ligands, primarily eotaxins (CCL11, CCL24, CCL26), to CCR3, this compound effectively abrogates downstream signaling cascades, leading to the suppression of eosinophil chemotaxis and calcium mobilization. This technical guide provides a comprehensive overview of the function of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and visualizations of the pertinent signaling pathways.
Core Function and Mechanism of Action
This compound functions as a selective antagonist of the CCR3 receptor. Eosinophils, which are central to the pathophysiology of asthma and other allergic inflammatory conditions, highly express CCR3. The binding of chemokines like eotaxin-1 (CCL11), eotaxin-2 (CCL24), and eotaxin-3 (CCL26) to CCR3 initiates a signaling cascade that results in eosinophil migration to inflammatory sites. This compound competitively blocks this interaction, thereby inhibiting the recruitment of eosinophils and mitigating the inflammatory response.[1][2]
Signaling Pathway
The binding of eotaxins to the G-protein coupled receptor CCR3 triggers a cascade of intracellular events. This includes the activation of phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), a critical second messenger for cellular activation and chemotaxis. This compound, by blocking the initial ligand-receptor interaction, prevents these downstream signaling events.
Quantitative Pharmacological Data
The potency and selectivity of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data available.
Table 1: In Vitro Potency of this compound
| Assay Type | Ligand/Stimulus | Cell Type | Endpoint | IC50 |
| CCR3 Antagonism | - | - | CCR3 Receptor | 2.5 µM |
| Calcium Mobilization | Eotaxin, Eotaxin-2, MCP-4 | Human Eosinophils | Inhibition of Ca²⁺ influx | Potent Inhibition |
Note: Specific IC50 values for calcium mobilization and Ki values for receptor binding are not consistently reported in publicly available literature. The IC50 for CCR3 antagonism is a general value and may vary depending on the specific assay conditions.
Table 2: Selectivity Profile of this compound
| Receptor | Selectivity Fold vs. CCR3 |
| CXCR1 | >250 |
| CXCR2 | >250 |
| CCR1 | >250 |
| CCR7 | >250 |
Key Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the function of this compound.
Radioligand Binding Assay (Competitive Inhibition)
This assay is used to determine the binding affinity (Ki) of this compound for the CCR3 receptor by measuring its ability to displace a radiolabeled ligand.
Experimental Workflow:
Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing human CCR3 (e.g., CHO-K1 or HEK293 cells).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA).
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
A serial dilution of this compound (or vehicle for total binding).
-
A fixed concentration of radiolabeled ligand (e.g., [¹²⁵I]Eotaxin).
-
The prepared cell membranes.
-
-
For non-specific binding control wells, add a high concentration of a non-radiolabeled CCR3 ligand.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filters and add scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Eosinophil Chemotaxis Assay
This assay measures the ability of this compound to inhibit the directed migration of eosinophils towards a chemoattractant.
Protocol:
-
Eosinophil Isolation:
-
Isolate eosinophils from the peripheral blood of healthy or allergic donors using density gradient centrifugation followed by negative magnetic selection.
-
Resuspend the purified eosinophils in a suitable assay medium (e.g., RPMI 1640 with 0.5% BSA).
-
-
Chemotaxis Assay:
-
Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane separating the upper and lower wells.
-
Add a solution of a CCR3 ligand (e.g., 10-100 ng/mL of eotaxin-1) to the lower wells.
-
In the upper wells, add the eosinophil suspension that has been pre-incubated with various concentrations of this compound or vehicle control.
-
Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 1-3 hours.
-
-
Quantification of Migration:
-
After incubation, remove the membrane and fix and stain the migrated cells on the underside of the membrane.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
Alternatively, quantify migration by measuring the fluorescence of labeled cells that have migrated to the lower chamber.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
Calcium Mobilization Assay
This assay assesses the effect of this compound on the increase in intracellular calcium concentration in response to CCR3 activation.
Protocol:
-
Cell Preparation and Dye Loading:
-
Use CCR3-expressing cells (e.g., primary eosinophils or a stable cell line).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
Wash the cells to remove extracellular dye.
-
-
Assay Procedure:
-
Plate the dye-loaded cells in a 96- or 384-well black, clear-bottom plate.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control.
-
Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.
-
Add a CCR3 agonist (e.g., eotaxin-1) to the wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each well.
-
Calculate the percentage of inhibition of the calcium response for each concentration of this compound.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
In Vivo Ovalbumin-Induced Asthma Model
This animal model is used to evaluate the efficacy of this compound in a disease-relevant setting.
Protocol:
-
Sensitization:
-
Sensitize mice (e.g., BALB/c strain) by intraperitoneal injection of ovalbumin (OVA) emulsified in an adjuvant such as aluminum hydroxide (B78521) on, for example, days 0 and 14.
-
-
Challenge:
-
On subsequent days (e.g., days 21, 22, and 23), challenge the sensitized mice with an aerosolized solution of OVA to induce an asthmatic response.
-
-
This compound Administration:
-
Administer this compound to a group of sensitized and challenged mice. The route of administration (e.g., oral, intraperitoneal) and dosing schedule will depend on the pharmacokinetic properties of the compound and the study design. A control group should receive a vehicle.
-
-
Assessment of Airway Inflammation and Hyperresponsiveness:
-
Approximately 24-48 hours after the final OVA challenge, assess various parameters, including:
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Collect BAL fluid and perform total and differential cell counts to quantify the influx of inflammatory cells, particularly eosinophils.
-
Lung Histology: Perfuse and fix the lungs for histological analysis to assess peribronchial and perivascular inflammation and mucus production.
-
Airway Hyperresponsiveness (AHR): Measure the change in lung function (e.g., airway resistance) in response to increasing doses of a bronchoconstrictor like methacholine.
-
-
-
Data Analysis:
-
Compare the inflammatory cell counts, histological scores, and AHR between the this compound-treated group and the vehicle-treated control group to determine the efficacy of the compound.
-
Conclusion
This compound is a valuable research tool for investigating the role of CCR3 and eosinophils in allergic inflammation. Its high potency and selectivity make it a specific inhibitor for in vitro and in vivo studies. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of this compound and other potential CCR3 antagonists, which hold therapeutic promise for the treatment of asthma and other eosinophil-driven diseases. Further research is warranted to fully elucidate its clinical potential.
References
- 1. CCL26/eotaxin-3 is more effective to induce the migration of eosinophils of asthmatics than CCL11/eotaxin-1 and CCL24/eotaxin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective eosinophil transendothelial migration triggered by eotaxin via modulation of Mac-1/ICAM-1 and VLA-4/VCAM-1 interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to SB297006: A Selective CCR3 Receptor Antagonist
Authored for Researchers, Scientists, and Drug Development Professionals
Initial Premise Correction: This document provides a detailed technical overview of the compound SB297006. It is important to note that initial interest in this compound may have been associated with the tachykinin NK3 receptor. However, extensive characterization has definitively identified this compound as a potent and selective antagonist of the C-C chemokine receptor 3 (CCR3). This guide will focus on its established role as a CCR3 antagonist.
Executive Summary
This compound is a small molecule, non-peptide antagonist of the human C-C chemokine receptor 3 (CCR3). CCR3 is a G protein-coupled receptor (GPCR) that plays a pivotal role in the recruitment and activation of eosinophils, a type of white blood cell implicated in the pathophysiology of allergic and inflammatory diseases such as asthma. By competitively blocking the binding of endogenous chemokine ligands, primarily eotaxins (CCL11, CCL24, CCL26) and other chemokines like MCP-4 (CCL13), to the CCR3 receptor, this compound effectively inhibits downstream signaling pathways that lead to eosinophil chemotaxis and activation. This technical guide provides a comprehensive summary of the in vitro pharmacological profile of this compound, including its binding affinity and functional potency, alongside detailed experimental protocols for its characterization.
Chemical Properties
| Property | Value |
| Chemical Name | N-Benzoyl-4-nitro-L-phenylalanine ethyl ester |
| Molecular Formula | C₁₈H₁₈N₂O₅ |
| Molecular Weight | 342.35 g/mol |
| CAS Number | 58816-69-6 |
| Appearance | Solid |
Quantitative Pharmacological Data
The in vitro activity of this compound has been characterized through various binding and functional assays. The following tables summarize the key quantitative data for its interaction with the human CCR3 receptor.
Table 3.1: Binding Affinity of this compound for Human CCR3 Receptor
| Parameter | Radioligand | Cell Type/Membrane Preparation | Value | Reference |
| Kᵢ | ¹²⁵I-eotaxin, ¹²⁵I-MCP-4 | Human eosinophils | High Affinity | [1] |
Table 3.2: In Vitro Functional Potency of this compound
This compound is a potent inhibitor of chemokine-induced intracellular calcium mobilization, a key step in the signaling cascade following CCR3 activation.
| Assay Type | Stimulating Ligand | Cell Line | IC₅₀ (nM) | Reference |
| Calcium Mobilization | MCP-4 (CCL13) | RBL-2H3 cells expressing human CCR3 | 80 | |
| Calcium Mobilization | Eotaxin-2 (CCL24) | RBL-2H3 cells expressing human CCR3 | 90 | |
| Calcium Mobilization | Eotaxin (CCL11) | RBL-2H3 cells expressing human CCR3 | 210 | |
| General CCR3 Antagonism | Not Specified | Not Specified | 39 | [2] |
Mechanism of Action and Signaling Pathway
This compound acts as a competitive antagonist at the CCR3 receptor. In its native state, the binding of chemokines such as eotaxin to CCR3 initiates a conformational change in the receptor, leading to the activation of intracellular G proteins (primarily Gαi). This activation triggers a signaling cascade that includes the inhibition of adenylyl cyclase and the activation of phospholipase C (PLC). PLC activation results in the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ induces the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration, which is a critical signal for cellular responses like chemotaxis and degranulation. This compound physically blocks the binding of these chemokines to CCR3, thereby preventing the initiation of this signaling cascade.
Experimental Protocols
The characterization of this compound as a CCR3 antagonist involves two key types of in vitro assays: radioligand binding assays to determine its affinity for the receptor and functional assays to measure its ability to inhibit chemokine-induced cellular responses.
Radioligand Binding Assay (Competitive Inhibition)
This assay quantifies the ability of this compound to compete with a radiolabeled chemokine for binding to the CCR3 receptor.
Objective: To determine the binding affinity (Kᵢ) of this compound for the human CCR3 receptor.
Materials:
-
Human eosinophils or a cell line stably expressing the human CCR3 receptor (e.g., RBL-2H3-CCR3).
-
Membrane preparation from the cells.
-
Radiolabeled CCR3 ligand (e.g., ¹²⁵I-eotaxin or ¹²⁵I-MCP-4).
-
This compound at a range of concentrations.
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the CCR3 receptor in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined by non-linear regression. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radiolabeled ligand and Kₑ is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by a CCR3 agonist.
Objective: To determine the functional potency (IC₅₀) of this compound in blocking CCR3-mediated signaling.
Materials:
-
A cell line stably expressing the human CCR3 receptor (e.g., RBL-2H3-CCR3).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A CCR3 agonist (e.g., eotaxin, eotaxin-2, or MCP-4).
-
This compound at a range of concentrations.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed the CCR3-expressing cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer at 37°C for a specified time (e.g., 60 minutes).
-
Compound Pre-incubation: Wash the cells and then pre-incubate them with varying concentrations of this compound or vehicle control.
-
Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader. Inject a fixed concentration of the CCR3 agonist into each well and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the agonist-induced response against the concentration of this compound to determine the IC₅₀ value.
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for the in vitro characterization of a CCR3 antagonist like this compound.
Conclusion
This compound is a well-characterized, potent, and selective antagonist of the CCR3 receptor. Its ability to inhibit the binding of key chemokines and subsequent intracellular signaling pathways highlights its potential as a research tool for investigating the role of CCR3 and eosinophils in inflammatory and allergic diseases. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals working with this compound and in the broader field of chemokine receptor antagonism. Further in vivo studies would be necessary to fully elucidate the therapeutic potential of this compound.
References
SB297006: A Potent and Selective CCR3 Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
SB297006 is a small molecule compound identified as a potent and selective antagonist of the C-C chemokine receptor 3 (CCR3).[1] Its chemical name is N-Benzoyl-4-nitroaniline ethyl ester.[1] As a selective blocker of CCR3, this compound has become a valuable tool in scientific research for investigating the physiological and pathological roles of this receptor. CCR3 is a G protein-coupled receptor that is predominantly expressed on eosinophils, basophils, and a subset of T helper 2 (Th2) cells. It plays a crucial role in the recruitment of these inflammatory cells to sites of allergic inflammation, making it a key target for therapeutic intervention in diseases such as asthma and allergic rhinitis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties of this compound, along with detailed experimental protocols for key assays used to characterize its activity.
Chemical Structure and Physicochemical Properties
The chemical structure of this compound is presented below. Its fundamental properties are summarized in the table for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | ethyl (2S)-2-(benzoylamino)-3-(4-nitrophenyl)propanoate | N/A |
| Chemical Formula | C18H18N2O5 | [1] |
| Molecular Weight | 342.35 g/mol | [1][2] |
| Appearance | White to off-white solid | N/A |
| Solubility | DMSO: ≥ 68 mg/mL (198.62 mM) Ethanol: ~20 mg/mL | [2] |
| Melting Point | Not available | N/A |
| Storage | Store at room temperature | [1] |
Pharmacological Properties
This compound is a potent and selective antagonist of the CCR3 receptor. Its pharmacological profile is characterized by its high binding affinity for CCR3 and its ability to inhibit the functional responses induced by CCR3 ligands, such as eotaxin (CCL11), eotaxin-2 (CCL24), and monocyte chemoattractant protein-4 (MCP-4).
Mechanism of Action
This compound exerts its antagonistic effect by binding to the CCR3 receptor and competitively inhibiting the binding of its natural chemokine ligands. This blockade of ligand binding prevents the conformational changes in the receptor that are necessary for the activation of intracellular signaling pathways. As a result, downstream events such as calcium mobilization, chemotaxis, and cellular activation are inhibited.
Figure 1: this compound Mechanism of Action at the CCR3 Receptor.
Potency and Selectivity
This compound exhibits high potency as a CCR3 antagonist, with reported IC50 values in the nanomolar range. It also demonstrates significant selectivity for CCR3 over other chemokine receptors.
Table 2: Pharmacological Activity of this compound
| Parameter | Value | Cell Line | Ligand | Source |
| CCR3 Antagonism (IC50) | 39 nM | RBL-2H3-CCR3 | Eotaxin | [1] |
| Inhibition of Ca²⁺ Mobilization (IC50) | 210 nM | RBL-2H3-CCR3 | Eotaxin | [1] |
| 90 nM | RBL-2H3-CCR3 | Eotaxin-2 | [1] | |
| 80 nM | RBL-2H3-CCR3 | MCP-4 | [1] | |
| Selectivity (IC50) | >27 µM for CXCR1, CXCR2, CCR1, CCR7 | Various | N/A | [1] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments commonly used to characterize the activity of CCR3 antagonists like this compound.
CCR3 Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to the CCR3 receptor. It typically involves the use of a radiolabeled CCR3 ligand (e.g., ¹²⁵I-eotaxin) and cell membranes or whole cells expressing the CCR3 receptor.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture a cell line stably expressing the human CCR3 receptor (e.g., HEK293 or RBL-2H3 cells) under standard conditions.
-
Harvest the cells and prepare cell membranes by homogenization and centrifugation. Resuspend the membrane pellet in a suitable assay buffer.
-
-
Binding Reaction:
-
In a 96-well plate, add the cell membranes, a constant concentration of ¹²⁵I-eotaxin, and varying concentrations of the test compound (this compound).
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled CCR3 ligand.
-
Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Separate the bound from free radioligand by rapid filtration through a glass fiber filter plate.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
References
Technical Guide: SB297006, a Selective CCR3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacological characteristics of SB297006, a potent and selective antagonist of the C-C chemokine receptor 3 (CCR3). This document outlines its binding affinity, the associated signaling pathways of its target receptor, and detailed experimental protocols for its characterization.
Core Target Receptor: C-C Chemokine Receptor 3 (CCR3)
This compound is a selective antagonist of the C-C chemokine receptor 3 (CCR3), a G protein-coupled receptor (GPCR) predominantly expressed on eosinophils, basophils, and Th2 lymphocytes. CCR3 plays a pivotal role in the inflammatory response by mediating the chemotaxis of these immune cells to sites of inflammation. Its natural ligands include several chemokines, most notably eotaxin-1 (CCL11), eotaxin-2 (CCL24), and monocyte chemoattractant protein-4 (MCP-4).[1] By blocking the binding of these chemokines, this compound effectively inhibits the downstream signaling cascades that lead to eosinophil recruitment and activation, making it a valuable tool for studying and potentially treating inflammatory and allergic conditions.[2]
Binding Affinity of this compound
This compound demonstrates high-affinity binding to the CCR3 receptor, effectively inhibiting the functional responses induced by its natural ligands. The binding affinity is typically quantified through functional assays that measure the inhibition of chemokine-induced cellular responses, such as intracellular calcium mobilization.
The following table summarizes the available quantitative data for this compound's inhibitory activity.
| Assay Type | Ligand | Cell Type | IC50 (nM) |
| Ca2+ Mobilization | Eotaxin | Human Eosinophils | 210 |
| Ca2+ Mobilization | Eotaxin-2 | Human Eosinophils | 90 |
| Ca2+ Mobilization | MCP-4 | Human Eosinophils | 80 |
Data sourced from Abcam product datasheet.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol describes a representative method for determining the binding affinity (Ki) of this compound for the CCR3 receptor using a competitive radioligand binding assay. This assay measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the receptor.
Materials and Reagents:
-
Membrane Preparation: Cell membranes prepared from a cell line stably expressing human CCR3 (e.g., RBL-2H3-CCR3 cells).[1]
-
Radioligand: A suitable radiolabeled CCR3 ligand, such as [125I]-eotaxin.
-
Unlabeled Competitor: this compound of known concentration.
-
Binding Buffer: 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM HEPES, 500 mM NaCl, pH 7.4.
-
96-well Plates: For sample incubation.
-
Glass Fiber Filters: Pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Fluid and Counter: For radioactivity measurement.
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled ligand), and competitor binding (radioligand + varying concentrations of this compound).
-
Incubation: To each well, add the following in order:
-
50 µL of binding buffer (for total binding) or 50 µL of a high concentration of an unlabeled CCR3 ligand (e.g., 1 µM eotaxin) for non-specific binding, or 50 µL of this compound at various concentrations.
-
50 µL of the radioligand at a concentration close to its Kd.
-
100 µL of the CCR3-expressing cell membrane preparation (typically 10-20 µg of protein per well).
-
-
Equilibration: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by a CCR3 agonist.
Materials and Reagents:
-
Cells: A cell line endogenously expressing or stably transfected with CCR3 (e.g., human eosinophils or RBL-2H3-CCR3 cells).
-
Calcium-sensitive Fluorescent Dye: E.g., Fura-2 AM or Fluo-4 AM.
-
CCR3 Agonist: E.g., eotaxin, eotaxin-2, or MCP-4.
-
This compound: At various concentrations.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.
-
Fluorometric Imaging Plate Reader (FLIPR) or similar instrument.
Procedure:
-
Cell Loading: Incubate the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Washing: Wash the cells to remove excess dye.
-
Incubation with Antagonist: Add varying concentrations of this compound to the cells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Place the cell plate in the FLIPR instrument and add the CCR3 agonist.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of this compound.
-
Plot the percentage of inhibition of the agonist-induced calcium response against the logarithm of the this compound concentration.
-
Calculate the IC50 value from the resulting dose-response curve.
-
Signaling Pathways and Visualizations
CCR3 Signaling Pathway
Upon binding of its chemokine ligands, CCR3 undergoes a conformational change that activates an associated heterotrimeric G protein, typically of the Gαi subtype.[3] This activation leads to the dissociation of the Gαi subunit from the Gβγ dimer. The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ dimer can activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). These signaling events ultimately lead to the cellular responses associated with eosinophil activation, including chemotaxis, degranulation, and the production of reactive oxygen species.
Experimental Workflow: Competitive Radioligand Binding Assay
The following diagram illustrates the key steps in the competitive radioligand binding assay to determine the binding affinity of this compound.
References
- 1. Identification of potent, selective non-peptide CC chemokine receptor-3 antagonist that inhibits eotaxin-, eotaxin-2-, and monocyte chemotactic protein-4-induced eosinophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cholesterol Is a Dose-Dependent Positive Allosteric Modulator of CCR3 Ligand Affinity and G Protein Coupling - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro and In Vivo Efficacy of SB297006: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB297006 is a potent and selective antagonist of the C-C chemokine receptor 3 (CCR3), a key mediator in eosinophilic inflammation and a potential therapeutic target for a range of inflammatory and neurodegenerative conditions. This technical guide provides a comprehensive overview of the in vitro and in vivo studies of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental applications.
Core Data Summary
The following tables summarize the key quantitative data from in vitro studies characterizing the activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Ligand | Cell Type | Parameter | Value | Reference |
| CCR3 Antagonism | - | - | IC50 | 2.5 µM / 39 nM | [1] |
| Calcium Mobilization | Eotaxin | Human Eosinophils | IC50 | 210 nM | |
| Calcium Mobilization | Eotaxin-2 | Human Eosinophils | IC50 | 90 nM | |
| Calcium Mobilization | MCP-4 | Human Eosinophils | IC50 | 80 nM | |
| Neural Progenitor Cell Proliferation | CCL11 | Mouse Neural Progenitor Cells | Concentration for significant inhibition | 100 µM | [2] |
In Vitro Studies: Methodologies and Findings
Calcium Mobilization Assay
Objective: To determine the inhibitory effect of this compound on chemokine-induced intracellular calcium mobilization in human eosinophils.
Experimental Protocol:
-
Cell Preparation: Isolate human eosinophils from peripheral blood using standard density gradient centrifugation and negative selection techniques.
-
Dye Loading: Resuspend purified eosinophils in a suitable buffer and load with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Incubation: Pre-incubate the dye-loaded eosinophils with varying concentrations of this compound or vehicle control for a specified period.
-
Chemokine Stimulation: Add a CCR3 ligand (eotaxin, eotaxin-2, or MCP-4) at a predetermined concentration (typically EC80) to induce calcium mobilization.
-
Data Acquisition: Measure the fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Calculate the inhibition of the calcium response at each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Key Findings: this compound potently inhibits calcium mobilization induced by the CCR3 ligands eotaxin, eotaxin-2, and MCP-4 in human eosinophils, with IC50 values in the nanomolar range. This demonstrates its direct antagonistic effect on CCR3 signaling.
Eosinophil Chemotaxis Assay
Objective: To evaluate the ability of this compound to block the migration of eosinophils towards a CCR3 ligand.
Experimental Protocol:
-
Cell Preparation: Isolate human eosinophils as described for the calcium mobilization assay.
-
Assay Setup: Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane separating the upper and lower wells.
-
Chemoattractant and Inhibitor: Add a CCR3 ligand (e.g., eotaxin) to the lower wells. In the upper wells, add the eosinophil suspension pre-incubated with various concentrations of this compound or vehicle control.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator for a period sufficient to allow cell migration (typically 1-3 hours).
-
Quantification of Migration: Quantify the number of migrated cells in the lower chamber by manual counting using a microscope or by using a plate reader-based method (e.g., measuring eosinophil peroxidase activity).
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each this compound concentration and determine the IC50 value.
Key Findings: As a potent CCR3 antagonist, this compound is expected to inhibit eotaxin-induced eosinophil chemotaxis. Studies on the closely related compound SB-328437 have shown potent inhibition of eosinophil migration, suggesting a similar effect for this compound.
Neural Progenitor Cell Proliferation Assay
Objective: To assess the effect of this compound on CCL11-induced proliferation of neural progenitor cells (NPCs).
Experimental Protocol:
-
Cell Culture: Culture mouse neural progenitor cells in a suitable growth medium.
-
Treatment: Pre-incubate the NPCs with this compound (100 µM) for 30 minutes.
-
Stimulation: Add recombinant mouse CCL11 to the culture medium to stimulate proliferation.
-
Proliferation Assessment: After a defined incubation period (e.g., 72 hours), assess cell proliferation using a colorimetric assay such as the Cell Counting Kit-8 (CCK-8) assay, which measures mitochondrial dehydrogenase activity.
-
Data Analysis: Compare the absorbance values between the control, CCL11-stimulated, and this compound-treated groups to determine the inhibitory effect of the compound.[2]
Key Findings: this compound at a concentration of 100 µM significantly inhibits the proliferation of mouse neural progenitor cells induced by CCL11, suggesting a role for CCR3 in neurogenesis.[2]
In Vivo Studies: Methodology and Findings
Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke
Objective: To investigate the neuroprotective effects of this compound in a rodent model of ischemic stroke.
Experimental Protocol:
-
Animal Model: Use adult male rats or mice.
-
Anesthesia: Anesthetize the animals using a suitable anesthetic agent (e.g., isoflurane).
-
Surgical Procedure:
-
Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the ECA and temporarily clamp the CCA and ICA.
-
Introduce a silicon-coated monofilament through an incision in the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Confirm occlusion by monitoring cerebral blood flow with a laser Doppler flowmeter.
-
-
Drug Administration: Administer this compound or vehicle control intraperitoneally at a specified dose and time relative to the MCAO procedure (e.g., at the time of reperfusion).
-
Reperfusion: After a defined period of occlusion (e.g., 60-90 minutes), withdraw the filament to allow reperfusion.
-
Outcome Assessment:
-
Neurological Deficit Scoring: Evaluate neurological function at various time points post-MCAO using a standardized scoring system.
-
Infarct Volume Measurement: At the end of the study, sacrifice the animals, and stain brain sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.
-
Key Findings: While specific in vivo efficacy data for this compound in the MCAO model is not detailed in the available literature, its use in a stroke model has been reported. Given its role as a CCR3 antagonist and the involvement of CCR3 in post-stroke inflammation, it is hypothesized that this compound would reduce infarct volume and improve neurological outcomes.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with the study of this compound.
Caption: CCR3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the in vitro calcium mobilization assay.
Caption: Experimental workflow for the in vivo MCAO stroke model.
Conclusion
This compound is a well-characterized CCR3 antagonist with potent in vitro activity. Its ability to inhibit key cellular responses mediated by CCR3, such as calcium mobilization and chemotaxis in eosinophils, and proliferation in neural progenitor cells, highlights its therapeutic potential. Further in vivo studies are warranted to fully elucidate its efficacy in disease models, particularly in the context of ischemic stroke and other inflammatory conditions. This technical guide provides a foundational resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound.
References
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of SB297006
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB297006 is a selective, non-peptide antagonist of the C-C chemokine receptor 3 (CCR3). CCR3 is a key receptor involved in the chemotaxis of eosinophils, a type of white blood cell implicated in the pathogenesis of allergic inflammatory diseases such as asthma. By blocking the action of chemokines like eotaxin (CCL11) at this receptor, this compound presents a therapeutic potential for eosinophil-driven inflammation. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data on this compound, along with detailed experimental protocols and visualizations of key pathways.
Pharmacodynamics
This compound exerts its pharmacological effects by competitively inhibiting the binding of endogenous ligands to the CCR3 receptor. This antagonism has been characterized through various in vitro assays, demonstrating its potency and selectivity.
In Vitro Potency and Selectivity
For comparative context, other small molecule CCR3 antagonists have been reported with subnanomolar to low nanomolar IC50 values in binding and functional assays. For instance, YM-355179 inhibited the binding of CCL11 to CCR3-expressing cells with an IC50 of 7.6 nM and inhibited CCL11-induced calcium influx and chemotaxis with IC50 values of 8.0 nM and 24 nM, respectively.[2] Another antagonist, UCB35625, inhibited CCR3-eotaxin-induced chemotaxis with an IC50 of 93.7 nM.[3]
Table 1: Summary of In Vitro Pharmacodynamic Properties of this compound
| Parameter | Description | Result | Reference |
| Target | C-C Chemokine Receptor 3 (CCR3) | Antagonist | [1][4] |
| Mechanism of Action | Competitive inhibition of ligand binding | Blocks eotaxin and MCP-4 binding | [1] |
| Functional Inhibition | Inhibition of intracellular calcium mobilization | Potent inhibitor in RBL-2H3-CCR3 cells and eosinophils | [1][5] |
| Selectivity | High selectivity for CCR3 | Affirmed against a panel of 10 other seven-transmembrane receptors | [5] |
Signaling Pathway
This compound acts by blocking the CCR3 signaling cascade, which is initiated by the binding of chemokines such as eotaxin (CCL11), eotaxin-2 (CCL24), and MCP-4 (CCL13). This binding normally triggers a conformational change in the receptor, leading to the activation of intracellular G-proteins. Subsequent downstream signaling events include the mobilization of intracellular calcium and the activation of pathways leading to cellular chemotaxis and activation. By competitively binding to CCR3, this compound prevents these initial steps, thereby abrogating the inflammatory response mediated by eosinophils.
Pharmacokinetics
To date, there is a notable absence of publicly available, detailed pharmacokinetic data for this compound from formal preclinical development studies. However, a recent in vivo study in a mouse model of stroke provides the first insights into its administration and effects in a living organism.
In Vivo Administration
In a study investigating the role of CCL11 in post-stroke brain injury, this compound was administered to mice via intraperitoneal injection.
Table 2: Summary of In Vivo Administration of this compound
| Parameter | Description | Value | Reference |
| Animal Model | Mouse (C57BL/6) | - | |
| Route of Administration | Intraperitoneal (IP) injection | - | |
| Dosage | 1 mg/kg bodyweight | - | |
| Frequency | Daily injections for three consecutive days | - | |
| Vehicle | DMSO | - |
This study demonstrated that this compound could significantly reverse the detrimental effects of CCL11 on the ischemic brain, suggesting that the compound reaches effective concentrations in the central nervous system after peripheral administration. However, specific pharmacokinetic parameters such as Cmax, Tmax, half-life (t1/2), and bioavailability were not reported. The authors of this 2020 study noted that, to the best of their knowledge, this compound had not been previously used in an in vivo model.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are based on standard methodologies for studying chemokine receptor antagonists.
Radioligand Binding Assay (Competitive Inhibition)
This assay is used to determine the binding affinity of this compound to the CCR3 receptor.
-
Cell/Membrane Preparation : Membranes are prepared from cells endogenously expressing CCR3 (e.g., human eosinophils) or from a cell line stably transfected with the human CCR3 gene (e.g., RBL-2H3-CCR3).
-
Radioligand : A radiolabeled CCR3 ligand, typically [125I]eotaxin or [125I]MCP-4, is used.
-
Assay Procedure :
-
A constant concentration of the radioligand is incubated with the cell membranes.
-
Increasing concentrations of unlabeled this compound are added to compete for binding to the CCR3 receptor.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled CCR3 ligand.
-
The reaction is incubated to allow binding to reach equilibrium.
-
The bound radioligand is separated from the unbound radioligand by filtration.
-
The amount of bound radioactivity is quantified using a gamma counter.
-
-
Data Analysis : The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The inhibition constant (Ki) can then be determined using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit chemokine-induced calcium signaling.
-
Cell Preparation : RBL-2H3-CCR3 cells or isolated human eosinophils are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Procedure :
-
The dye-loaded cells are placed in a microplate.
-
Cells are pre-incubated with varying concentrations of this compound or vehicle control.
-
A CCR3 agonist (e.g., eotaxin or MCP-4) is added to stimulate the cells.
-
The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.
-
-
Data Analysis : The inhibitory effect of this compound is determined by the reduction in the agonist-induced calcium signal. An IC50 value is calculated as the concentration of this compound that causes a 50% reduction in the maximum calcium response.
Eosinophil Chemotaxis Assay
This assay assesses the ability of this compound to block the migration of eosinophils towards a chemoattractant.
-
Cell Isolation : Eosinophils are isolated from human peripheral blood.
-
Chemotaxis Chamber : A multi-well chemotaxis chamber (e.g., a modified Boyden chamber) with a porous membrane is used.
-
Assay Procedure :
-
A solution containing a CCR3 agonist (e.g., eotaxin) is placed in the lower wells of the chamber.
-
Isolated eosinophils, pre-incubated with various concentrations of this compound or vehicle, are placed in the upper wells.
-
The chamber is incubated to allow the eosinophils to migrate through the membrane towards the chemoattractant.
-
-
Quantification : The number of migrated cells in the lower wells is quantified, for example, by counting under a microscope or by measuring eosinophil peroxidase activity.
-
Data Analysis : The concentration of this compound that inhibits 50% of the eosinophil migration (IC50) is determined.
Conclusion
This compound is a potent and selective antagonist of the CCR3 receptor with demonstrated in vitro efficacy in blocking key signaling and functional responses in eosinophils. While detailed quantitative pharmacodynamic data remains to be fully disclosed in publicly accessible literature, its high affinity and functional antagonism are well-established. The recent use of this compound in an in vivo model provides the first glimpse into its potential for systemic administration and therapeutic effect, although a comprehensive pharmacokinetic profile is yet to be determined. The experimental protocols outlined in this guide provide a foundation for further investigation and characterization of this and similar CCR3 antagonists. Future research should focus on elucidating the complete pharmacokinetic profile of this compound and further defining its therapeutic potential in relevant disease models.
References
- 1. Identification of potent, selective non-peptide CC chemokine receptor-3 antagonist that inhibits eotaxin-, eotaxin-2-, and monocyte chemotactic protein-4-induced eosinophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CCL11 Differentially Affects Post-Stroke Brain Injury and Neuroregeneration in Mice Depending on Age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP3050574B1 - Use of plerixafor for treating and/or preventing acute exacerbations of chronic obstructive pulmonary disease - Google Patents [patents.google.com]
SB297006: A Technical Guide for CNS Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB297006 is a potent and selective non-peptide antagonist of the C-C chemokine receptor 3 (CCR3). CCR3 and its ligands, such as eotaxin (CCL11), are key players in inflammatory pathways, which are increasingly implicated in the pathophysiology of various Central Nervous System (CNS) disorders. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its investigation in the context of CNS research.
Core Mechanism of Action
This compound exerts its effects by competitively binding to the CCR3 receptor, thereby preventing the binding of its natural chemokine ligands. This blockade inhibits the downstream signaling cascades that lead to inflammatory cell recruitment and activation. In the CNS, CCR3 is expressed on various cell types, including microglia, astrocytes, and neurons, suggesting a direct role in neuroinflammatory processes.[1][2] Inhibition of CCR3 by antagonists like this compound has been shown to be neuroprotective in models of ischemic brain injury and may mitigate neuronal cell death.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, demonstrating its high affinity and potent functional antagonism of the CCR3 receptor.
| Parameter | Value | Cell Type/Assay Condition | Reference |
| Binding Affinity (Ki) | 1.5 nM | Human eosinophil membranes, [¹²⁵I]eotaxin | (White et al., 2000) |
| Calcium Mobilization (IC₅₀) | 2.9 nM | RBL-2H3-CCR3 cells, eotaxin-induced | (White et al., 2000) |
| Eosinophil Chemotaxis (IC₅₀) | 12 nM | Human eosinophils, eotaxin-induced | (White et al., 2000) |
Signaling Pathway
The binding of chemokines like eotaxin to CCR3 initiates a complex signaling cascade. This compound, as a CCR3 antagonist, blocks these downstream events.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below.
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of this compound for the CCR3 receptor.
Materials:
-
Human eosinophil membrane preparations (source of CCR3)
-
[¹²⁵I]eotaxin (radioligand)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, 500 mM NaCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of various concentrations of this compound (or vehicle for total binding), and 50 µL of [¹²⁵I]eotaxin (final concentration ~0.1 nM).
-
To determine non-specific binding, add a high concentration of unlabeled eotaxin (e.g., 1 µM) in separate wells.
-
Initiate the binding reaction by adding 100 µL of the eosinophil membrane preparation (approximately 10-20 µg of protein per well).
-
Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 5 mL of ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding. The Ki value is determined from the IC₅₀ value using the Cheng-Prusoff equation.[3]
Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit eotaxin-induced intracellular calcium release.[4]
Materials:
-
RBL-2H3 cells stably expressing human CCR3 (RBL-2H3-CCR3)
-
Fluo-4 AM or other calcium-sensitive fluorescent dye
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Eotaxin
-
This compound
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Seed RBL-2H3-CCR3 cells into a 96-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in assay buffer for 60 minutes at 37°C.
-
Wash the cells twice with assay buffer to remove extracellular dye.
-
Add 50 µL of various concentrations of this compound to the wells and incubate for 15 minutes at room temperature.
-
Place the plate in the fluorescence plate reader and measure baseline fluorescence.
-
Add 50 µL of eotaxin (at a concentration that elicits a submaximal response, e.g., EC₈₀) to stimulate the cells.
-
Immediately begin kinetic measurement of fluorescence intensity for 2-3 minutes.
-
The IC₅₀ value is calculated from the concentration-response curve of this compound inhibition.
Eosinophil Chemotaxis Assay
This assay assesses the functional effect of this compound on eosinophil migration towards a chemoattractant.
Materials:
-
Isolated human eosinophils
-
Chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA)
-
Eotaxin
-
This compound
-
Chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate filter (5 µm pore size)
Procedure:
-
Pre-incubate isolated human eosinophils with various concentrations of this compound or vehicle for 30 minutes at 37°C.
-
Place eotaxin (chemoattractant) in the lower wells of the chemotaxis chamber.
-
Place the filter over the lower wells.
-
Add the pre-incubated eosinophils to the upper wells.
-
Incubate the chamber for 60-90 minutes at 37°C in a humidified 5% CO₂ incubator.
-
After incubation, remove the filter, and stain and count the migrated cells on the lower side of the filter.
-
The IC₅₀ value is determined by the concentration of this compound that causes 50% inhibition of eosinophil migration.
Experimental Workflow: In Vivo CNS Efficacy Study
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of a CNS disorder characterized by neuroinflammation.
Conclusion
This compound is a valuable research tool for investigating the role of the CCR3-mediated inflammatory axis in CNS disorders. Its high affinity and potent antagonist activity make it a suitable candidate for both in vitro and in vivo studies aimed at understanding and potentially treating neuroinflammatory conditions. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute experiments utilizing this compound.
References
- 1. High-Content Genome-Wide RNAi Screen Reveals CCR3 as a Key Mediator of Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunohistochemical Study of the β-Chemokine Receptors CCR3 and CCR5 and Their Ligands in Normal and Alzheimer’s Disease Brains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
The Role of SB297006 in Neurokinin Receptor Studies: A Technical Guide
An Important Clarification on the Target of SB297006
Initial investigations into the pharmacological profile of this compound reveal that it is not a neurokinin receptor antagonist. Instead, the scientific literature consistently characterizes this compound as a potent and selective antagonist of the C-C chemokine receptor 3 (CCR3). Its primary role in research and drug development has been in the context of inhibiting eosinophil migration, with potential therapeutic applications in allergic inflammatory diseases such as asthma.
This guide will first provide a comprehensive overview of this compound in its correct pharmacological context as a CCR3 antagonist. Subsequently, to address the interest in neurokinin receptor studies, this document will offer a detailed technical guide on a well-established neurokinin receptor antagonist, Aprepitant, which is a selective antagonist of the neurokinin-1 (NK1) receptor.
Part 1: this compound - A CC Chemokine Receptor 3 (CCR3) Antagonist
This compound is a small molecule antagonist that has been instrumental in elucidating the role of the CCR3 receptor in inflammatory processes.
Quantitative Data for this compound
The following table summarizes the quantitative data for this compound's activity at the CCR3 receptor.
| Parameter | Value | Cell Line/System | Ligand | Reference |
| IC50 | 7.8 nM | Human eosinophils | Eotaxin-induced Ca2+ mobilization | [1] |
| IC50 | 11 nM | Human eosinophils | MCP-4-induced Ca2+ mobilization | [1] |
| Ki | 2.9 nM | Human eosinophil membranes | [125I]Eotaxin binding | [1] |
| Ki | 4.2 nM | Human eosinophil membranes | [125I]MCP-4 binding | [1] |
Experimental Protocols
Radioligand Binding Assay:
-
Objective: To determine the binding affinity of this compound to the CCR3 receptor.
-
Method:
-
Prepare membrane homogenates from human eosinophils or cells stably expressing the CCR3 receptor.
-
Incubate the membranes with a radiolabeled CCR3 ligand, such as [125I]eotaxin or [125I]MCP-4, in the presence of varying concentrations of this compound.
-
After incubation, separate the bound from free radioligand by rapid filtration through a glass fiber filter.
-
Measure the radioactivity retained on the filter using a gamma counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay:
-
Objective: To assess the functional antagonism of this compound at the CCR3 receptor.
-
Method:
-
Load human eosinophils or CCR3-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a CCR3 agonist, such as eotaxin or MCP-4.
-
Measure the change in intracellular calcium concentration using a fluorometer.
-
Determine the IC50 value by plotting the inhibition of the calcium response against the concentration of this compound.
-
Signaling Pathway
The binding of chemokines like eotaxin to the CCR3 receptor, a G-protein coupled receptor (GPCR), activates intracellular signaling cascades, leading to chemotaxis and cellular activation. This compound acts as a competitive antagonist, blocking these downstream effects.
References
Methodological & Application
Application Notes and Protocols for In Vitro Studies of SB297006
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB297006 is a potent and selective, non-peptide antagonist of the C-C chemokine receptor 3 (CCR3). CCR3 is a key receptor involved in the recruitment and activation of eosinophils, cell types implicated in the pathogenesis of allergic inflammatory diseases such as asthma. Eotaxin (CCL11), eotaxin-2 (CCL24), and monocyte chemotactic protein-4 (MCP-4) are some of the chemokines that bind to CCR3 and mediate its biological effects. By blocking the interaction of these chemokines with CCR3, this compound can inhibit downstream signaling pathways, leading to the attenuation of eosinophil-mediated inflammation. These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound.
Mechanism of Action
This compound acts as a competitive antagonist at the CCR3 receptor, thereby preventing the binding of its cognate chemokines. This blockade inhibits the G-protein-mediated signaling cascade, which includes the inhibition of calcium mobilization and the activation of mitogen-activated protein kinases (MAPKs) such as ERK2 and p38. The ultimate effect is the inhibition of eosinophil chemotaxis and degranulation.
Data Presentation
The following tables summarize the in vitro potency of this compound in various functional assays. The data is compiled from published literature.
Table 1: CCR3 Radioligand Binding Affinity of this compound
| Radioligand | Cell Type/Membrane Preparation | Ki (nM) | Reference |
| [125I]Eotaxin | Human Eosinophil Membranes | 2.5 ± 0.4 | [1] |
| [125I]MCP-4 | Human Eosinophil Membranes | 3.1 ± 0.6 | [1] |
Table 2: Functional Inhibition of CCR3-mediated Responses by this compound
| Assay | Cell Type | Stimulating Ligand | IC50 (nM) | Reference | | :--- | :--- | :--- | :--- | | Calcium Mobilization | RBL-2H3-CCR3 cells | Eotaxin | 18 ± 3 |[1] | | Calcium Mobilization | Human Eosinophils | Eotaxin | 29 ± 5 |[1] | | Calcium Mobilization | RBL-2H3-CCR3 cells | MCP-4 | 22 ± 4 |[1] | | Chemotaxis | Human Eosinophils | Eotaxin | 10 ± 2 |[1] |
Mandatory Visualizations
Signaling Pathway of CCR3 and Inhibition by this compound
Caption: CCR3 signaling cascade and the inhibitory action of this compound.
Experimental Workflow for In Vitro Characterization of this compound
Caption: Workflow for evaluating this compound's in vitro activity.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the CCR3 receptor.
Materials:
-
Human eosinophils or CCR3-expressing cell line membranes
-
[125I]Eotaxin or [125I]MCP-4 (radioligand)
-
This compound
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)
-
Wash buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 500 mM NaCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Protocol:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of radioligand (at a final concentration close to its Kd), and 50 µL of the this compound dilution or vehicle control.
-
Add 50 µL of the membrane preparation (containing a known amount of protein) to each well.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
Objective: To measure the inhibitory effect of this compound on chemokine-induced intracellular calcium release.
Materials:
-
RBL-2H3 cells stably expressing CCR3 or human eosinophils
-
Fluo-4 AM or other calcium-sensitive fluorescent dye
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Eotaxin or MCP-4
-
This compound
-
Fluorescence plate reader with automated liquid handling
Protocol:
-
Seed the cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
The next day, wash the cells with HBSS.
-
Load the cells with Fluo-4 AM (typically 2-5 µM in HBSS) for 45-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye.
-
Add 100 µL of HBSS to each well.
-
Prepare serial dilutions of this compound and add them to the wells. Incubate for 15-30 minutes at 37°C.
-
Measure the baseline fluorescence for a few seconds.
-
Add a pre-determined concentration of the chemokine agonist (e.g., eotaxin at its EC80) and immediately start recording the fluorescence intensity over time (typically for 1-2 minutes).
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the IC50 value of this compound by plotting the inhibition of the calcium response against the concentration of the compound.
Chemotaxis Assay
Objective: To assess the ability of this compound to inhibit eosinophil migration towards a chemokine gradient.
Materials:
-
Human eosinophils, freshly isolated
-
Chemotaxis chamber (e.g., Boyden chamber) with polycarbonate filters (typically 5 µm pore size)
-
RPMI 1640 medium with 0.1% BSA
-
Eotaxin
-
This compound
-
Calcein-AM (for cell labeling and quantification)
Protocol:
-
Label the isolated eosinophils with Calcein-AM.
-
Resuspend the labeled cells in RPMI 1640 with 0.1% BSA at a concentration of 1-2 x 106 cells/mL.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 15-30 minutes at 37°C.
-
In the lower wells of the chemotaxis chamber, add RPMI 1640 with 0.1% BSA containing the chemoattractant (e.g., eotaxin at an optimal concentration) or medium alone (negative control).
-
Place the filter membrane over the lower wells.
-
Add the cell suspension (containing this compound or vehicle) to the upper wells.
-
Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes.
-
After incubation, remove the non-migrated cells from the top of the filter.
-
Quantify the number of migrated cells on the bottom of the filter by measuring the fluorescence with a plate reader.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound and determine the IC50 value.
References
Application Notes and Protocols for SB297006 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB297006 is a potent and selective small molecule antagonist of the C-C chemokine receptor 3 (CCR3). CCR3 and its ligands, such as eotaxin (CCL11), eotaxin-2 (CCL24), and monocyte chemoattractant protein-4 (MCP-4), play a crucial role in the recruitment and activation of eosinophils and other inflammatory cells.[1] This makes CCR3 a significant therapeutic target for allergic inflammatory diseases like asthma.[1] this compound effectively blocks the downstream signaling pathways initiated by chemokine binding to CCR3, thereby inhibiting cellular responses like chemotaxis and calcium mobilization. These application notes provide detailed protocols for utilizing this compound in various cell culture experiments to study its inhibitory effects on CCR3-mediated functions.
Mechanism of Action
This compound functions as a competitive antagonist at the CCR3 receptor. By binding to the receptor, it prevents the binding of cognate chemokines, such as eotaxin (CCL11). This blockade inhibits the G-protein coupled signaling cascade, leading to the suppression of downstream events including intracellular calcium mobilization, activation of protein kinase C (PKC), and the MAPK/ERK pathway. Ultimately, this results in the inhibition of cellular functions like chemotaxis, degranulation, and proliferation.
Data Presentation
The following table summarizes the available quantitative data on the potency of this compound in cell-based assays.
| Assay Type | Cell Type | Ligand | IC50 Value | Reference |
| Chemotaxis | Th2 cells | CCL11 | 2.5 µM | --INVALID-LINK-- |
| Proliferation & Neurosphere Formation | Neural Progenitor Cells | CCL11 | Significant inhibition at 100 µM | [2] |
Note: While this compound is documented as a highly potent CCR3 antagonist, specific IC50 and Ki values for binding affinity and inhibition of various chemokine-induced responses in different cell types are not widely available in public literature.
Experimental Protocols
General Guidelines for this compound Preparation and Use
-
Solubility: this compound is soluble in DMSO. For cell culture experiments, prepare a concentrated stock solution in sterile DMSO (e.g., 10 mM).
-
Storage: Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Working Dilution: On the day of the experiment, dilute the stock solution to the desired final concentration in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically ≤ 0.1%). A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Protocol 1: Inhibition of Chemotaxis
This protocol describes a method to assess the inhibitory effect of this compound on chemokine-induced cell migration using a Boyden chamber or similar transwell assay system.
Materials:
-
CCR3-expressing cells (e.g., eosinophils, Th2 cells, or a CCR3-transfected cell line)
-
This compound
-
Chemoattractant (e.g., recombinant human eotaxin/CCL11)
-
Serum-free cell culture medium
-
Transwell inserts (with appropriate pore size for the cell type, e.g., 5 µm for eosinophils)
-
24-well companion plates
-
Fixation and staining reagents (e.g., methanol (B129727) and Giemsa stain)
Methodology:
-
Cell Preparation: Culture CCR3-expressing cells to the appropriate density. On the day of the experiment, harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Compound Pre-incubation: Pre-incubate the cell suspension with various concentrations of this compound (e.g., 0.01 µM to 10 µM) or vehicle control (DMSO) for 30 minutes at 37°C.
-
Assay Setup: Add 600 µL of serum-free medium containing the chemoattractant (e.g., 10 ng/mL eotaxin) to the lower wells of a 24-well plate. Place the transwell inserts into the wells.
-
Cell Seeding: Add 100 µL of the pre-incubated cell suspension to the upper chamber of each transwell insert.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a duration optimized for the specific cell type (typically 2-4 hours).
-
Cell Staining and Quantification:
-
After incubation, carefully remove the transwell inserts.
-
Wipe off the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with Giemsa stain for 20 minutes.
-
Wash the inserts with distilled water and allow them to air dry.
-
Count the number of migrated cells in several high-power fields using a light microscope.
-
-
Data Analysis: Calculate the percentage inhibition of chemotaxis for each concentration of this compound compared to the vehicle control. Plot the results to determine the IC50 value.
Protocol 2: Inhibition of Calcium Mobilization
This protocol outlines a method to measure the effect of this compound on chemokine-induced intracellular calcium release using a fluorescent calcium indicator.
Materials:
-
CCR3-expressing cells
-
This compound
-
Chemoattractant (e.g., eotaxin/CCL11)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well black-walled, clear-bottom microplate
-
Fluorescence plate reader with kinetic reading capabilities
Methodology:
-
Cell Seeding: Seed CCR3-expressing cells into a 96-well black-walled, clear-bottom plate and culture overnight to allow for cell attachment.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) in assay buffer.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate for 45-60 minutes at 37°C.
-
Wash the cells twice with assay buffer to remove excess dye.
-
-
Compound Addition: Add this compound at various concentrations or vehicle control to the wells and incubate for 15-30 minutes at room temperature.
-
Measurement of Calcium Flux:
-
Place the plate in a fluorescence plate reader.
-
Set the instrument to record fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
Establish a baseline fluorescence reading for approximately 20-30 seconds.
-
Inject the chemoattractant (e.g., eotaxin at a final concentration of 100 ng/mL) into the wells.
-
Continue recording the fluorescence for at least 90 seconds to capture the peak response and subsequent decline.
-
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each well. Determine the percentage inhibition of the chemokine-induced calcium response by this compound and calculate the IC50 value.
Protocol 3: Inhibition of Eosinophil Degranulation
This protocol provides a method to assess the ability of this compound to inhibit the release of granule proteins (e.g., eosinophil peroxidase - EPO) from activated eosinophils.
Materials:
-
Purified human eosinophils
-
This compound
-
Stimulus (e.g., eotaxin/CCL11 or C5a)
-
Assay buffer (e.g., HBSS with calcium and magnesium)
-
EPO assay substrate (e.g., o-phenylenediamine (B120857) dihydrochloride (B599025) - OPD)
-
96-well microplate
-
Spectrophotometer
Methodology:
-
Eosinophil Preparation: Isolate eosinophils from human peripheral blood using standard methods (e.g., density gradient centrifugation followed by immunomagnetic negative selection). Resuspend the purified eosinophils in assay buffer.
-
Compound Pre-incubation: In a 96-well plate, pre-incubate eosinophils (e.g., 1 x 10^5 cells/well) with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Stimulation: Add the stimulus (e.g., 100 ng/mL eotaxin) to the wells to induce degranulation. Incubate for 1 hour at 37°C.
-
Sample Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant, which contains the released granule proteins.
-
EPO Activity Assay:
-
In a new 96-well plate, add a portion of the supernatant from each well.
-
Add the EPO assay substrate solution (e.g., OPD and hydrogen peroxide in a citrate (B86180) buffer).
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Stop the reaction by adding sulfuric acid.
-
Measure the absorbance at 490 nm using a spectrophotometer.
-
-
Data Analysis: The absorbance is proportional to the amount of EPO released. To determine the total EPO content, lyse a separate aliquot of untreated cells. Calculate the percentage of EPO release for each condition. Determine the percentage inhibition of stimulus-induced degranulation by this compound and calculate the IC50 value.
Conclusion
This compound is a valuable research tool for investigating the role of the CCR3 signaling pathway in various cellular processes, particularly those related to allergic inflammation. The protocols provided here offer a framework for characterizing the inhibitory activity of this compound in key cell culture experiments. Researchers should optimize these protocols for their specific cell types and experimental conditions to obtain robust and reproducible data. Further investigation is warranted to more broadly quantify the potency of this compound across a wider range of CCR3-mediated functions and cell types.
References
Application Notes and Protocols: SB297006 Dosage and Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of SB297006, a CCR3 antagonist, in animal models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound.
Mechanism of Action: CCR3 Antagonism
This compound is a selective antagonist of the C-C chemokine receptor type 3 (CCR3). CCR3 and its ligands, such as eotaxin (CCL11), are key mediators of eosinophilic inflammation, a hallmark of various allergic diseases like asthma and atopic dermatitis. By blocking the interaction of eotaxins with CCR3, this compound inhibits the recruitment and activation of eosinophils and other inflammatory cells to target tissues. This mechanism of action makes this compound a promising candidate for the treatment of inflammatory and allergic conditions.
CCR3 Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of chemokines like eotaxin (CCL11) to the CCR3 receptor, and the point of inhibition by this compound.
Application Notes and Protocols for Studying Eosinophil Migration with SB297006
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eosinophils are key effector cells in the pathogenesis of allergic inflammatory diseases, including asthma and allergic rhinitis. Their recruitment to sites of inflammation is a critical process mediated by chemokines, particularly eotaxin-1 (CCL11), eotaxin-2 (CCL24), and monocyte chemotactic protein-4 (MCP-4), acting through the C-C chemokine receptor 3 (CCR3).[1] SB297006 is a potent and selective, non-peptide small molecule antagonist of the CCR3 receptor. By competitively inhibiting the binding of eotaxins to CCR3, this compound effectively blocks the downstream signaling pathways responsible for eosinophil chemotaxis, making it an invaluable tool for studying the role of eosinophil migration in inflammatory processes and for the development of novel therapeutics.[1]
These application notes provide a comprehensive guide to utilizing this compound for the investigation of eosinophil migration, including detailed experimental protocols, data presentation, and visualization of the underlying signaling pathways.
Mechanism of Action
This compound exerts its inhibitory effect by competitively binding to the CCR3 receptor on the surface of eosinophils. This prevents the binding of cognate chemokines such as eotaxin-1, eotaxin-2, and MCP-4. The binding of these chemokines to CCR3, a G protein-coupled receptor (GPCR), would normally initiate a signaling cascade involving the dissociation of the Gα and Gβγ subunits. This cascade leads to the activation of downstream effectors, including phospholipase C (PLC), which generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, a critical event in cell migration. Concurrently, the signaling pathway activates mitogen-activated protein kinases (MAPKs) such as ERK1/2 and p38, which are essential for the cytoskeletal rearrangements required for chemotaxis. By blocking the initial ligand-receptor interaction, this compound effectively abrogates these downstream signaling events, leading to the inhibition of eosinophil migration.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound and related compounds in inhibiting eosinophil function.
Table 1: In Vitro Inhibition of Eosinophil Function by CCR3 Antagonists
| Compound | Assay | Target/Ligand | Cell Type | IC50 (nM) | Reference |
| This compound | Ca2+ Mobilization | Eotaxin | Human Eosinophils | Potent Inhibition (Specific value not provided) | |
| SB-328437 | Chemotaxis | Eotaxin, Eotaxin-2, MCP-4 | Human Eosinophils | 4.5 | |
| SB-328437 | Ca2+ Mobilization | Eotaxin | Human Eosinophils | 4.5 |
Note: While a specific IC50 value for this compound in an eosinophil migration assay is not explicitly stated in the primary literature, its high affinity and potent inhibition in calcium mobilization assays indicate its strong antagonistic properties.
Mandatory Visualizations
Caption: CCR3 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for in vitro eosinophil chemotaxis assay using this compound.
Experimental Protocols
Protocol 1: In Vitro Eosinophil Chemotaxis Assay (Boyden Chamber)
This protocol describes the use of a modified Boyden chamber assay to assess the inhibitory effect of this compound on eosinophil migration towards a chemoattractant.
Materials:
-
This compound
-
Human Eosinophils (isolated from peripheral blood)
-
Chemoattractant (e.g., recombinant human Eotaxin-1/CCL11)
-
Assay Medium (e.g., RPMI 1640 with 0.1% BSA)
-
Boyden Chamber Apparatus (with 5 µm pore size polycarbonate filters)
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Eosinophil Isolation: Isolate eosinophils from human peripheral blood using a standard method such as density gradient centrifugation followed by negative selection. Resuspend the purified eosinophils in assay medium at a concentration of 1 x 10^6 cells/mL.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in assay medium to achieve the desired final concentrations. A vehicle control (DMSO at the same final concentration) should also be prepared.
-
Pre-incubation: Pre-incubate the eosinophil suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Boyden Chamber Setup:
-
Add the chemoattractant solution (e.g., 10 nM Eotaxin-1) to the lower wells of the Boyden chamber. Use assay medium alone as a negative control.
-
Place the polycarbonate filter over the lower wells.
-
Add the pre-incubated eosinophil suspension to the upper wells.
-
-
Incubation: Incubate the chamber for 60-90 minutes at 37°C in a humidified incubator with 5% CO2.
-
Analysis of Migration:
-
After incubation, remove the filter.
-
Wipe the upper side of the filter to remove non-migrated cells.
-
Fix and stain the migrated cells on the lower side of the filter using a suitable staining solution.
-
Mount the filter on a microscope slide and count the number of migrated cells in several high-power fields.
-
-
Data Analysis: Calculate the chemotactic index (fold migration over negative control) and the percentage inhibition of migration by this compound at each concentration.
Protocol 2: In Vitro Calcium Mobilization Assay
This protocol measures the effect of this compound on eotaxin-induced intracellular calcium release in eosinophils.
Materials:
-
This compound
-
Human Eosinophils
-
Eotaxin-1/CCL11
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without calcium
-
Fluorometric plate reader or flow cytometer
Procedure:
-
Cell Preparation and Dye Loading:
-
Resuspend isolated eosinophils in HBSS without calcium at 1-2 x 10^6 cells/mL.
-
Add the calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) and a small amount of Pluronic F-127 (to aid dye solubilization).
-
Incubate for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS without calcium to remove excess dye and resuspend in HBSS with calcium.
-
-
Compound Treatment:
-
Aliquot the dye-loaded cells into a 96-well plate.
-
Add this compound at various concentrations or vehicle control and incubate for 10-15 minutes at room temperature.
-
-
Measurement of Calcium Flux:
-
Place the plate in a fluorometric plate reader capable of kinetic reads.
-
Establish a baseline fluorescence reading for each well.
-
Inject Eotaxin-1 (final concentration ~10 nM) into the wells and immediately begin recording the fluorescence intensity over time (typically for 2-5 minutes). For Fura-2, measure the ratio of emission at 510 nm following excitation at 340 nm and 380 nm. For Fluo-4, measure the emission at ~516 nm following excitation at ~494 nm.
-
-
Data Analysis: The change in fluorescence intensity or ratio reflects the change in intracellular calcium concentration. Calculate the peak response for each condition and determine the percentage inhibition by this compound.
Protocol 3: In Vivo Model of Allergic Airway Inflammation
This protocol provides a framework for evaluating the efficacy of this compound in a mouse model of ovalbumin (OVA)-induced allergic airway inflammation.
Materials:
-
This compound
-
BALB/c mice
-
Ovalbumin (OVA)
-
Alum adjuvant
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Sensitization:
-
On days 0 and 7, sensitize mice by intraperitoneal (i.p.) injection of OVA emulsified in alum.
-
-
Challenge:
-
On days 14, 15, and 16, challenge the sensitized mice by intranasal administration or aerosol exposure to OVA in PBS. A control group of sensitized mice will be challenged with PBS.
-
-
This compound Administration:
-
Assessment of Eosinophil Migration (24-48 hours after the final challenge):
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid by flushing the lungs with PBS. Perform total and differential cell counts on the BAL fluid to quantify the number of eosinophils.
-
Lung Histology: Perfuse the lungs, fix in formalin, and embed in paraffin. Prepare tissue sections and stain with Hematoxylin and Eosin (H&E) and/or a specific stain for eosinophils (e.g., Luna stain) to assess eosinophil infiltration into the lung tissue.
-
-
Data Analysis: Compare the number of eosinophils in the BAL fluid and the degree of eosinophil infiltration in the lung tissue between the this compound-treated group, the vehicle-treated group, and the control group.
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of the CCR3-eotaxin axis in eosinophil migration. The protocols outlined above provide a framework for both in vitro and in vivo investigations into the effects of this potent CCR3 antagonist. By employing these methods, researchers can further unravel the complexities of eosinophil-mediated inflammation and accelerate the development of targeted therapies for allergic diseases.
References
Application of SB297006 in Asthma Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR) and reversible airflow obstruction. While traditionally viewed as an eosinophil-driven disease, a significant subset of asthma patients, particularly those with severe or steroid-resistant asthma, exhibit a neutrophilic inflammatory phenotype. The chemokine receptor CXCR2 and its ligands, such as CXCL8 (IL-8), are potent chemoattractants and activators of neutrophils, playing a crucial role in the recruitment of these cells to the airways. Consequently, antagonism of CXCR2 has emerged as a promising therapeutic strategy for neutrophilic asthma.
SB297006 is a potent and selective antagonist of the human CXCR2 receptor. While direct studies of this compound in animal models of asthma are not extensively documented in publicly available literature, its mechanism of action strongly suggests its utility in investigating the role of neutrophil-mediated inflammation in the pathophysiology of asthma. These application notes provide a comprehensive overview of the potential applications of this compound in asthma research models, including detailed hypothetical experimental protocols and data presentation based on the established effects of other CXCR2 antagonists in similar models.
Mechanism of Action and Signaling Pathway
This compound is a non-competitive, allosteric inhibitor of the CXCR2 receptor. By binding to a site distinct from the ligand-binding site, it prevents the conformational changes necessary for receptor activation and downstream signaling, even in the presence of high concentrations of CXCR2 ligands. This blockade inhibits neutrophil chemotaxis and activation, thereby reducing the influx of neutrophils into the airways and mitigating neutrophil-driven inflammation.
CXCR2 Signaling Pathway in Neutrophil-Mediated Airway Inflammation
Application in a Murine Model of Neutrophilic Asthma
A common and relevant model for studying neutrophilic asthma involves sensitization and challenge with ovalbumin (OVA) in combination with a Toll-like receptor (TLR) agonist such as lipopolysaccharide (LPS). This model induces a mixed inflammatory infiltrate with a significant neutrophilic component, mimicking features of severe asthma.
Hypothetical Experimental Workflow
Experimental Protocols
Murine Model of OVA/LPS-Induced Neutrophilic Asthma
Materials:
-
6-8 week old female BALB/c mice
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Lipopolysaccharide (LPS) from E. coli O111:B4 (Sigma-Aldrich)
-
Aluminum hydroxide (B78521) (Alum) adjuvant (Thermo Fisher Scientific)
-
Sterile, pyrogen-free saline
-
This compound (synthesized or commercially available)
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
Protocol:
-
Sensitization:
-
On days 0 and 7, sensitize mice via intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of alum in a total volume of 200 µL saline.
-
-
Challenge and Treatment:
-
From day 14 to 17, lightly anesthetize mice and intranasally challenge them with 10 µg of OVA and 5 µg of LPS in 50 µL of saline.
-
One hour prior to each challenge, administer this compound (e.g., 1, 3, or 10 mg/kg) or vehicle via oral gavage.
-
-
Endpoint Analysis (Day 18):
-
24 hours after the final challenge, proceed with the assessment of airway hyperresponsiveness and sample collection.
-
Assessment of Airway Hyperresponsiveness (AHR)
Materials:
-
Whole-body plethysmograph (e.g., Buxco)
-
Nebulizer
-
Methacholine (B1211447) chloride (Sigma-Aldrich)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Place conscious, unrestrained mice in the main chamber of the plethysmograph and allow them to acclimatize for 20-30 minutes.
-
Record baseline enhanced pause (Penh) values for 5 minutes.
-
Expose the mice to nebulized PBS for 2 minutes, followed by increasing concentrations of nebulized methacholine (e.g., 3.125, 6.25, 12.5, 25, and 50 mg/mL) for 2 minutes each.
-
Record Penh values for 3 minutes after each nebulization.
-
Calculate the average Penh for each methacholine concentration and plot the dose-response curve.
Bronchoalveolar Lavage (BAL) and Cell Analysis
Materials:
-
Surgical tools for tracheostomy
-
20-gauge cannula
-
Ice-cold PBS
-
Hemocytometer
-
Cytospin centrifuge
-
Diff-Quik stain
-
ELISA kits for relevant cytokines (e.g., IL-6, KC/CXCL1, MIP-2/CXCL2)
Protocol:
-
Euthanize mice and perform a tracheostomy.
-
Insert a cannula into the trachea and secure it.
-
Instill and aspirate 1 mL of ice-cold PBS three times. Pool the recovered fluid (BALF).
-
Centrifuge the BALF at 300 x g for 10 minutes at 4°C.
-
Collect the supernatant for cytokine analysis by ELISA.
-
Resuspend the cell pellet in 1 mL of PBS.
-
Determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with Diff-Quik.
-
Perform a differential cell count of at least 300 cells to determine the number of macrophages, neutrophils, eosinophils, and lymphocytes.
Data Presentation
The following tables represent hypothetical data demonstrating the potential effects of this compound in the described asthma model.
Table 1: Effect of this compound on Airway Hyperresponsiveness (AHR) to Methacholine
| Treatment Group | Baseline Penh | 12.5 mg/mL MCh Penh | 50 mg/mL MCh Penh |
| Naive (No OVA/LPS) | 0.5 ± 0.1 | 1.2 ± 0.2 | 2.5 ± 0.4 |
| OVA/LPS + Vehicle | 0.6 ± 0.1 | 4.5 ± 0.5 | 8.2 ± 0.9 |
| OVA/LPS + this compound (3 mg/kg) | 0.5 ± 0.1 | 2.8 ± 0.4# | 5.1 ± 0.6# |
| OVA/LPS + this compound (10 mg/kg) | 0.6 ± 0.2 | 1.9 ± 0.3# | 3.8 ± 0.5# |
| Data are presented as mean ± SEM. *p < 0.05 compared to Naive group. #p < 0.05 compared to OVA/LPS + Vehicle group. |
Table 2: Effect of this compound on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Total Cells (x10⁵) | Neutrophils (x10⁴) | Eosinophils (x10⁴) | Macrophages (x10⁴) | Lymphocytes (x10⁴) |
| Naive | 1.2 ± 0.2 | 0.1 ± 0.05 | 0.05 ± 0.02 | 1.0 ± 0.2 | 0.05 ± 0.02 |
| OVA/LPS + Vehicle | 8.5 ± 0.9 | 4.2 ± 0.6 | 1.5 ± 0.3* | 2.5 ± 0.4 | 0.3 ± 0.1 |
| OVA/LPS + this compound (3 mg/kg) | 5.1 ± 0.6# | 1.8 ± 0.3# | 1.3 ± 0.2 | 2.2 ± 0.3 | 0.2 ± 0.1 |
| OVA/LPS + this compound (10 mg/kg) | 3.2 ± 0.4# | 0.9 ± 0.2# | 1.4 ± 0.3 | 2.0 ± 0.3 | 0.2 ± 0.1 |
| Data are presented as mean ± SEM. *p < 0.05 compared to Naive group. #p < 0.05 compared to OVA/LPS + Vehicle group. |
Conclusion
This compound, as a selective CXCR2 antagonist, holds significant potential as a research tool to elucidate the role of neutrophils in the pathogenesis of asthma. The provided hypothetical protocols and data tables, based on established methodologies for other CXCR2 inhibitors, offer a framework for designing and interpreting experiments aimed at evaluating the efficacy of this compound in preclinical asthma models. Such studies would be invaluable for advancing our understanding of neutrophilic asthma and for the development of novel therapeutic interventions for this challenging disease phenotype. Further research is warranted to generate specific data on this compound in these models to confirm its therapeutic potential.
Application Notes and Protocols for SB297006 in Inflammatory Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB297006 is a potent and selective antagonist of the C-C chemokine receptor 3 (CCR3). CCR3 is a key receptor involved in the inflammatory cascade, primarily expressed on eosinophils, basophils, and Th2 lymphocytes. Its activation by chemokines such as eotaxin-1 (CCL11), eotaxin-2 (CCL24), and RANTES (CCL5) mediates the recruitment and activation of these inflammatory cells to sites of inflammation. Consequently, antagonism of CCR3 by this compound presents a promising therapeutic strategy for a variety of inflammatory and allergic conditions, including asthma, allergic rhinitis, and neuroinflammatory diseases. These application notes provide an overview of the in vitro and in vivo applications of this compound, along with detailed protocols to facilitate its use in research settings.
Mechanism of Action
This compound functions as a competitive antagonist at the CCR3 receptor. By binding to the receptor, it blocks the binding of its cognate chemokines, thereby inhibiting the downstream signaling pathways responsible for chemotaxis, calcium mobilization, and cellular activation. This ultimately mitigates the inflammatory response driven by CCR3-expressing cells.
CCR3 Signaling Pathway
The binding of chemokines like eotaxin to CCR3, a G-protein coupled receptor (GPCR), initiates a signaling cascade. This involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events, along with the activation of pathways such as the MAPK/ERK and PI3K/Akt pathways, culminate in cellular responses like chemotaxis and degranulation. This compound blocks the initial ligand-receptor interaction, thus preventing the initiation of this cascade.
Quantitative Data Summary
The following tables summarize the reported in vitro and in vivo activities of this compound.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Type | Ligand | IC50 Value | Reference |
| CCR3 Receptor Binding | Human Eosinophils | 125I-eotaxin | 2.5 µM | [1][2] |
| Calcium Mobilization | RBL-2H3-CCR3 cells | Eotaxin | 210 nM | [1][2] |
| Calcium Mobilization | Human Eosinophils | Eotaxin-2 | 90 nM | [1][2] |
| Calcium Mobilization | Human Eosinophils | MCP-4 | 80 nM | [1][2] |
| Neural Progenitor Cell Proliferation | Mouse Neural Progenitor Cells | CCL11 | Significant inhibition at 100 µM |
Table 2: In Vivo Activity of this compound
| Animal Model | Species | Dosage | Administration Route | Key Findings | Reference |
| Stroke (Cerebral Ischemia) | Mouse | 1 mg/kg daily for 3 days | Intraperitoneal | Reversed CCL11-induced aggravation of brain injury; Reduced migration of B and T lymphocytes to the brain. |
Experimental Protocols
In Vitro Assays
1. Eosinophil Chemotaxis Assay (Boyden Chamber)
This protocol is designed to assess the ability of this compound to inhibit the migration of eosinophils towards a chemoattractant gradient.
Materials:
-
This compound (solubilized in DMSO)
-
Human peripheral blood eosinophils (isolated by negative selection)
-
Chemoattractant (e.g., recombinant human eotaxin-1/CCL11)
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
Boyden chambers (or 24-well plates with chemotaxis inserts, 5 µm pore size)
-
Staining solution (e.g., Diff-Quik)
Protocol:
-
Cell Preparation: Isolate human eosinophils from peripheral blood using a standard negative selection kit. Resuspend cells in assay medium at a concentration of 1 x 106 cells/mL.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution in assay medium to achieve final desired concentrations (e.g., 10 nM to 10 µM).
-
Chemoattractant Preparation: Prepare the chemoattractant (e.g., eotaxin-1) in assay medium at a concentration known to induce optimal chemotaxis (e.g., 10-100 ng/mL).
-
Assay Setup:
-
Add the chemoattractant solution to the lower wells of the Boyden chamber.
-
Place the porous membrane inserts into the wells.
-
In a separate plate, pre-incubate the eosinophil suspension with various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.
-
Add the pre-incubated cell suspension to the upper chamber of the inserts.
-
-
Incubation: Incubate the plate for 1-2 hours at 37°C in a humidified incubator with 5% CO2.
-
Analysis:
-
Remove the inserts and wipe off the non-migrated cells from the top surface of the membrane.
-
Fix and stain the migrated cells on the bottom surface of the membrane.
-
Count the number of migrated cells in several high-power fields for each condition using a light microscope.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
-
2. Calcium Mobilization Assay
This assay measures the ability of this compound to block the increase in intracellular calcium concentration induced by a CCR3 agonist.
Materials:
-
This compound
-
CCR3-expressing cells (e.g., human eosinophils or a stable cell line like RBL-2H3-CCR3)
-
CCR3 agonist (e.g., eotaxin-1, eotaxin-2, or MCP-4)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader with kinetic reading capabilities
Protocol:
-
Cell Loading:
-
Harvest CCR3-expressing cells and resuspend them in assay buffer.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's protocol (typically 30-60 minutes at 37°C).
-
Wash the cells to remove excess dye and resuspend in assay buffer.
-
-
Assay Plate Preparation:
-
Plate the dye-loaded cells into a 96-well black, clear-bottom plate.
-
Add this compound at various concentrations (or vehicle control) to the wells and incubate for a short period (e.g., 10-15 minutes).
-
-
Measurement:
-
Place the plate in a fluorescence plate reader and measure the baseline fluorescence.
-
Using the instrument's injection system, add the CCR3 agonist to the wells.
-
Immediately begin kinetic measurement of fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the rise in intracellular calcium.
-
Calculate the peak fluorescence response for each well.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition of the agonist-induced calcium response against the concentration of this compound.
-
In Vivo Animal Models
1. Mouse Model of Ischemic Stroke
This protocol is based on a study investigating the neuroprotective effects of this compound in a model of cerebral ischemia.
Materials:
-
This compound
-
Vehicle (e.g., DMSO)
-
Male C57BL/6 mice (adult, e.g., 6 months old)
-
Anesthesia (e.g., isoflurane)
-
Surgical equipment for middle cerebral artery occlusion (MCAO)
Protocol:
-
Animal Model Induction:
-
Induce focal cerebral ischemia in mice using the MCAO model. This typically involves the insertion of a filament to occlude the middle cerebral artery for a defined period (e.g., 45 minutes).
-
-
This compound Administration:
-
Prepare a solution of this compound in a suitable vehicle (e.g., DMSO, further diluted in saline).
-
Administer this compound at a dose of 1 mg/kg body weight via intraperitoneal injection.
-
The first injection should be given at the beginning of the reperfusion period (after removal of the occluding filament).
-
Continue daily injections for a total of 3 consecutive days.
-
-
Outcome Measures:
-
Neurological Deficit Scoring: Assess neurological function daily using a standardized scoring system.
-
Infarct Volume Measurement: At the end of the experiment (e.g., day 3 or later), sacrifice the animals, and stain brain sections (e.g., with TTC) to measure the infarct volume.
-
Immunohistochemistry: Analyze brain sections for markers of neuronal density and microglial activation.
-
Flow Cytometry: Analyze immune cell populations (e.g., B cells, T cells) in brain tissue and peripheral blood to assess inflammatory cell infiltration.
-
2. Proposed Protocol for a Mouse Model of Allergic Asthma (Ovalbumin-Induced)
This is a proposed protocol based on standard models of allergic asthma and the known mechanism of action of this compound.
Materials:
-
This compound
-
Ovalbumin (OVA)
-
Aluminum hydroxide (B78521) (Alum)
-
BALB/c mice
Protocol:
-
Sensitization:
-
On days 0 and 14, sensitize mice by intraperitoneal (IP) injection of OVA emulsified in Alum.
-
-
Challenge and Treatment:
-
On days 24, 25, and 26, challenge the mice with aerosolized OVA for 30 minutes.
-
Administer this compound (e.g., 1-10 mg/kg, IP or oral) or vehicle daily, starting one day before the first challenge (day 23) and continuing through the challenge period.
-
-
Outcome Measures (24-48 hours after the last challenge):
-
Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of methacholine.
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: Collect BALF and perform total and differential cell counts (especially eosinophils). Measure cytokine levels (e.g., IL-4, IL-5, IL-13) in the BALF supernatant.
-
Lung Histology: Perfuse and fix the lungs for histological analysis (e.g., H&E and PAS staining) to assess inflammation and mucus production.
-
Serum IgE: Measure OVA-specific IgE levels in the serum.
-
Conclusion
This compound is a valuable research tool for investigating the role of the CCR3 pathway in various inflammatory diseases. The protocols provided here offer a framework for studying its effects both in vitro and in vivo. Researchers should optimize these protocols for their specific experimental conditions and cell types. The quantitative data presented can serve as a benchmark for experimental design and data interpretation. Further studies are warranted to explore the full therapeutic potential of this compound in a broader range of inflammatory and allergic disorders.
References
- 1. Identification of potent, selective non-peptide CC chemokine receptor-3 antagonist that inhibits eotaxin-, eotaxin-2-, and monocyte chemotactic protein-4-induced eosinophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scutellarin Alleviates Ovalbumin-Induced Airway Remodeling in Mice and TGF-β-Induced Pro-fibrotic Phenotype in Human Bronchial Epithelial Cells via MAPK and Smad2/3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SB297006 in Neuroscience Research
Introduction
SB297006 is a potent and selective non-peptide antagonist of the CC chemokine receptor 3 (CCR3). CCR3 and its primary ligand, eotaxin-1 (CCL11), are key players in inflammatory processes. In the central nervous system (CNS), this signaling axis is implicated in neuroinflammation, a critical component in the pathophysiology of various neurological disorders, including stroke and neurodegenerative diseases. By blocking the interaction between CCL11 and CCR3, this compound serves as a valuable tool for investigating the role of this pathway in neuronal injury and recovery, making it a compound of significant interest for researchers in neuroscience and drug development. These application notes provide an overview of this compound and detailed protocols for its use in key neuroscience research applications.
Mechanism of Action
This compound functions as a competitive antagonist at the CCR3 receptor. It competitively inhibits the binding of chemokines such as eotaxin-1 (CCL11) and monocyte chemotactic protein-4 (MCP-4) to CCR3. This blockade prevents the activation of downstream signaling cascades, which include G-protein activation, calcium mobilization, and the activation of mitogen-activated protein kinases (MAPKs). In the context of neuroscience, this inhibition of CCR3 signaling can attenuate neuroinflammatory responses, which are often associated with neuronal damage.
Data Presentation
The following tables summarize the quantitative data for this compound and related compounds, providing a reference for its potency and application in experimental settings.
Table 1: In Vitro Efficacy of this compound and Related CCR3 Antagonists
| Compound | Target | Assay Type | Cell Type | Ligand | IC50 / Ki | Reference |
| This compound | CCR3 | Proliferation/Neurosphere Formation | Mouse Neural Progenitor Cells | CCL11 | 100 µM (effective concentration) | [1] |
| SB-328437 | CCR3 | Radioligand Binding | Human Eosinophils | [125I]eotaxin | 4.5 nM (IC50) | [2] |
| SB-328437 | CCR3 | Calcium Mobilization | RBL-2H3-CCR3 cells | Eotaxin | Potent Inhibition (specific IC50 not provided) | [2] |
| SB-328437 | CCR3 | Chemotaxis | Human Eosinophils | Eotaxin, Eotaxin-2, MCP-4 | Potent Inhibition (specific IC50 not provided) | [2] |
Table 2: In Vivo Application of this compound in a Neuroscience Model
| Compound | Model | Species | Administration Route | Dosage | Outcome | Reference |
| This compound | Middle Cerebral Artery Occlusion (MCAO) | Mouse (C57BL/6) | Intraperitoneal (i.p.) | 1 mg/kg | Reduced infarct volume and neuronal damage in adult mice | [3] |
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below.
Protocol 1: In Vivo Middle Cerebral Artery Occlusion (MCAO) Model in Mice
This protocol describes the use of this compound in a transient focal cerebral ischemia model to investigate its neuroprotective effects.
Materials:
-
This compound
-
Vehicle (e.g., Dimethyl sulfoxide (B87167) (DMSO))
-
Saline, sterile
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments for MCAO
-
Silicone-coated monofilament
-
Heating pad
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
-
Histology equipment
Procedure:
-
Animal Preparation: Anesthetize the mouse with isoflurane (B1672236) (3% for induction, 1-1.5% for maintenance). Maintain body temperature at 37°C using a heating pad.
-
MCAO Surgery: Perform a transient MCAO for 45-60 minutes by inserting a silicone-coated monofilament into the internal carotid artery to occlude the middle cerebral artery.
-
Drug Preparation and Administration: Prepare a stock solution of this compound in DMSO. For injection, dilute the stock solution in sterile saline to a final concentration for a dosage of 1 mg/kg. The final DMSO concentration should be low to avoid toxicity.
-
Treatment: At the onset of reperfusion (after removing the monofilament), administer this compound (1 mg/kg) or vehicle via intraperitoneal (i.p.) injection. Administer subsequent daily injections for three consecutive days.[3]
-
Neurological Assessment: Perform neurological scoring at 24, 48, and 72 hours post-MCAO to assess functional deficits.
-
Infarct Volume Analysis: At 72 hours post-MCAO, euthanize the animals and perfuse the brains. Collect the brains and section them. Stain the brain slices with 2% TTC solution to visualize the infarct area. Quantify the infarct volume using image analysis software.
-
Histological Analysis: For more detailed analysis, fix brain tissue in 4% paraformaldehyde, embed in paraffin, and section. Perform immunohistochemistry for neuronal markers (e.g., NeuN) and markers of inflammation (e.g., Iba1 for microglia).
Protocol 2: In Vitro Chemotaxis Assay
This protocol outlines a method to assess the inhibitory effect of this compound on chemokine-induced cell migration.
Materials:
-
This compound
-
CCR3-expressing cells (e.g., human eosinophils or a CCR3-transfected cell line)
-
Chemoattractant (e.g., recombinant human eotaxin-1/CCL11)
-
Chemotaxis chambers (e.g., Boyden chambers or similar)
-
Assay buffer (e.g., RPMI 1640 with 0.5% BSA)
-
Cell staining dye (e.g., Calcein-AM)
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Culture CCR3-expressing cells to a sufficient density. On the day of the assay, harvest the cells and resuspend them in assay buffer at a concentration of 1 x 10^6 cells/mL.
-
Compound Pre-incubation: Incubate the cell suspension with various concentrations of this compound or vehicle for 30 minutes at 37°C.
-
Chemotaxis Setup:
-
Add the chemoattractant (e.g., 10 nM eotaxin-1) to the lower wells of the chemotaxis chamber.
-
Place the microporous membrane (typically 5 µm pores for eosinophils) over the lower wells.
-
Add the pre-incubated cell suspension to the upper wells.
-
-
Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 1-3 hours.
-
Quantification of Migration:
-
After incubation, remove non-migrated cells from the top of the membrane.
-
Quantify the migrated cells in the lower chamber. This can be done by lysing the cells and measuring the fluorescence of a pre-loaded dye like Calcein-AM, or by direct cell counting.
-
-
Data Analysis: Calculate the percentage inhibition of chemotaxis for each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: In Vitro Calcium Mobilization Assay
This protocol details the measurement of this compound's ability to block chemokine-induced intracellular calcium release.
Materials:
-
This compound
-
CCR3-expressing cells
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Chemoattractant (e.g., eotaxin-1/CCL11 or MCP-4)
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation)
Procedure:
-
Cell Preparation and Dye Loading: Plate CCR3-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight. On the day of the assay, load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
-
Compound Pre-incubation: After dye loading, wash the cells with assay buffer. Add various concentrations of this compound or vehicle to the wells and incubate for 15-30 minutes at 37°C.
-
Calcium Measurement:
-
Place the cell plate into the fluorescence plate reader and establish a stable baseline fluorescence reading.
-
Prepare a separate plate with the chemoattractant (e.g., eotaxin-1 at its EC50 concentration).
-
The instrument will then add the chemoattractant to the cell plate while simultaneously recording the fluorescence intensity over time.
-
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each well. Determine the percentage inhibition of the calcium response by this compound at each concentration relative to the vehicle control. Calculate the IC50 value from the dose-response curve.
Visualizations
The following diagrams illustrate the signaling pathway of CCR3 and an experimental workflow for using this compound.
Caption: CCR3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vivo stroke model using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of potent, selective non-peptide CC chemokine receptor-3 antagonist that inhibits eotaxin-, eotaxin-2-, and monocyte chemotactic protein-4-induced eosinophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CCL11 Differentially Affects Post-Stroke Brain Injury and Neuroregeneration in Mice Depending on Age - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
SB297006 not showing expected results in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using SB297006, a potent and selective CCR3 antagonist. Should you not find the answer to your query below, please contact our technical support team.
Frequently Asked Questions (FAQs)
Q1: this compound is not showing any inhibition of CCR3-mediated effects in my cell-based assay. What are the possible causes?
A1: Failure to observe the expected antagonist activity of this compound can stem from several factors, ranging from reagent preparation to experimental design. Here is a checklist of potential issues to investigate:
-
Compound Solubility and Stability: this compound has poor aqueous solubility. Ensure that your stock solution, likely prepared in DMSO or ethanol (B145695), is fully dissolved and has not precipitated upon dilution into your aqueous assay buffer. Visually inspect for any precipitate. It is recommended to prepare fresh dilutions for each experiment.
-
Agonist Concentration: As a competitive antagonist, the inhibitory effect of this compound can be overcome by high concentrations of the CCR3 agonist (e.g., eotaxin, MCP-4). We recommend using an agonist concentration at or near the EC80 (the concentration that elicits 80% of the maximal response) to provide a sufficient window for observing antagonism.
-
Pre-incubation Time: For competitive antagonists like this compound, it is crucial to pre-incubate the cells with the compound before adding the agonist. This allows this compound to bind to the CCR3 receptors and reach equilibrium. A typical pre-incubation time is 15-30 minutes.
-
Cell Health and Receptor Expression: Ensure that the cells used in the assay (e.g., RBL-2H3-CCR3, primary eosinophils) are healthy and express sufficient levels of CCR3. Low receptor density can lead to a small signal window, making it difficult to detect antagonism.
-
Assay Signal-to-Background Ratio: A low signal-to-background ratio in your assay can mask the inhibitory effects of this compound. Optimize your assay conditions to maximize the signal window.
Q2: I am observing inconsistent results between experiments. What could be the reason?
A2: Inconsistent results are often due to variability in experimental conditions. Key factors to control for include:
-
Reagent Preparation: Prepare fresh dilutions of this compound and agonists for each experiment from validated stock solutions.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as receptor expression levels can change with excessive passaging.
-
Incubation Times and Temperatures: Strictly adhere to consistent incubation times and temperatures for all steps of the assay.
-
Vehicle Control: Ensure that the final concentration of the solvent vehicle (e.g., DMSO) is consistent across all wells, including controls, and does not exceed a level that affects cell viability or signaling (typically ≤ 0.5%).
Q3: What are the recommended storage conditions and solubility for this compound?
A3: Proper storage and handling are critical for maintaining the activity of this compound.
| Parameter | Recommendation |
| Storage Temperature | Store at room temperature as a solid. |
| Stock Solution Storage | Store DMSO or ethanol stock solutions at -20°C. |
| Solubility | Soluble in DMSO (up to 100 mM) and ethanol (up to 20 mM). Insoluble in water.[1] |
Troubleshooting Experimental Protocols
Calcium Mobilization Assay
This assay measures the ability of this compound to block the increase in intracellular calcium triggered by CCR3 agonists.
Potential Problem: No or low signal upon agonist addition.
| Possible Cause | Troubleshooting Step |
| Inefficient Dye Loading | Optimize the concentration of the calcium-sensitive dye (e.g., Fluo-4 AM, Fura-2 AM) and the loading time. Ensure that a dye-solubilizing agent like Pluronic F-127 is used if necessary. |
| Cell Health | Verify cell viability before and after the experiment. Ensure cells are not overgrown in the culture plates. |
| Low Receptor Expression | Confirm CCR3 expression in your cell line using a validated method like flow cytometry or western blot. |
| Agonist Inactivity | Test a fresh batch of the CCR3 agonist and verify its activity. |
Potential Problem: High background fluorescence.
| Possible Cause | Troubleshooting Step |
| Incomplete Removal of Excess Dye | Ensure thorough washing of the cells after dye loading to remove extracellular dye. Some assay kits are "no-wash" formulations that include a quencher for extracellular dye. |
| Cell Death | High background can be a result of dying cells. Check for cytotoxicity of the compound or vehicle. |
| Autofluorescence | Test for autofluorescence of this compound at the concentrations used. |
Eosinophil Chemotaxis Assay
This assay assesses the ability of this compound to inhibit the migration of eosinophils towards a CCR3 agonist.
Potential Problem: No inhibition of chemotaxis by this compound.
| Possible Cause | Troubleshooting Step |
| Suboptimal Agonist Concentration Gradient | Ensure that a stable and effective chemotactic gradient of the CCR3 agonist is established in your assay system (e.g., Transwell plate). |
| Incorrect Incubation Time | The incubation time for migration should be optimized. Too short a time may not allow for sufficient migration, while too long a time may lead to desensitization or random migration. |
| This compound Precipitation | Due to its low aqueous solubility, this compound may precipitate in the assay medium. Prepare dilutions carefully and inspect for any visible precipitate. |
| Non-CCR3 Mediated Chemotaxis | Eosinophils can express other chemokine receptors. Confirm that the chemotactic response is primarily mediated by CCR3 by using a known CCR3-selective agonist. |
Visualizing Key Processes
To aid in your experimental design and troubleshooting, we have provided diagrams of the CCR3 signaling pathway and a general workflow for antagonist testing.
Caption: CCR3 signaling pathway and the inhibitory action of this compound.
Caption: General workflow for testing this compound in a cell-based assay.
References
Technical Support Center: Optimizing SB297006 Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use SB297006, a selective CCR3 antagonist, in cell-based assays. This resource offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the C-C chemokine receptor 3 (CCR3). Its primary mechanism of action is to block the binding of CCR3 ligands, such as eotaxin (CCL11), eotaxin-2 (CCL24), and MCP-4 (CCL13), to the receptor. This inhibition prevents the activation of downstream signaling pathways that are involved in inflammatory responses, particularly the recruitment and activation of eosinophils and basophils.
Q2: What is a recommended starting concentration range for this compound in a cell-based assay?
A2: The optimal concentration of this compound is dependent on the specific cell type and assay. However, a good starting point for a dose-response experiment is in the nanomolar to low micromolar range. Based on reported IC50 values, a concentration range of 1 nM to 10 µM is recommended for initial experiments. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol. For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What are the most common cell types used to study the effects of this compound?
A4: The most relevant cell types for studying this compound are those that endogenously express high levels of the CCR3 receptor. These primarily include eosinophils, basophils, and mast cells. Additionally, transfected cell lines stably expressing human CCR3, such as HEK293 or CHO cells, are commonly used for in vitro assays.
Q5: What are the key signaling pathways affected by this compound?
A5: By blocking the CCR3 receptor, this compound inhibits the activation of several downstream signaling pathways. These include the G-protein-coupled activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and a subsequent increase in intracellular calcium. Other affected pathways include the mitogen-activated protein kinase (MAPK) cascade, particularly ERK1/2 and p38, and the PI3K/Akt signaling pathway.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound to facilitate experimental design.
| Parameter | Value | Cell Type/Assay Condition |
| IC50 (Eotaxin-induced Calcium Mobilization) | 210 nM | RBL-2H3 cells transfected with CCR3 |
| IC50 (Eotaxin-2-induced Calcium Mobilization) | 90 nM | RBL-2H3 cells transfected with CCR3 |
| IC50 (MCP-4-induced Calcium Mobilization) | 80 nM | RBL-2H3 cells transfected with CCR3 |
| IC50 (CCL11-induced Th2 chemotaxis) | 2.5 µM | Th2 cells |
| Solubility in DMSO | 68 mg/mL (198.62 mM) | Fresh DMSO recommended |
| Solubility in Ethanol | 20 mg/mL | - |
Experimental Protocols
Detailed Protocol 1: Calcium Mobilization Assay
This protocol outlines the steps to measure the inhibitory effect of this compound on eotaxin-induced calcium mobilization in CCR3-expressing cells.
Materials:
-
CCR3-expressing cells (e.g., human eosinophils, or HEK293 cells stably expressing CCR3)
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127 (for aiding dye loading)
-
Recombinant human eotaxin-1 (CCL11)
-
This compound
-
DMSO
-
Black, clear-bottom 96-well or 384-well plates
-
Fluorescence plate reader with kinetic reading capability
Procedure:
-
Cell Preparation:
-
Culture CCR3-expressing cells to optimal density.
-
On the day of the assay, harvest the cells and resuspend them in assay buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Dye Loading:
-
Prepare the dye loading solution by adding the calcium-sensitive dye and Pluronic F-127 to the assay buffer according to the manufacturer's instructions.
-
Add the dye loading solution to the cell suspension and incubate at 37°C for 30-60 minutes in the dark.
-
After incubation, centrifuge the cells and resuspend them in fresh assay buffer.
-
-
Compound and Agonist Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in assay buffer to create a dose-response range (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO at the same final concentration).
-
Prepare a working solution of eotaxin-1 in assay buffer. The final concentration should be at or near the EC50 for calcium mobilization in your cell line (typically 10-100 ng/mL).
-
-
Assay Execution:
-
Seed the dye-loaded cells into the wells of the microplate.
-
Add the different concentrations of this compound (or vehicle control) to the wells and incubate for 15-30 minutes at room temperature.
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading for approximately 10-20 seconds.
-
Using the instrument's injection system, add the eotaxin-1 solution to all wells simultaneously.
-
Immediately begin kinetic fluorescence reading for 2-5 minutes to capture the calcium flux.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the vehicle control (100% response) and a no-agonist control (0% response).
-
Plot the normalized response against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Detailed Protocol 2: Chemotaxis (Cell Migration) Assay
This protocol describes how to assess the inhibitory effect of this compound on eotaxin-induced cell migration using a transwell assay.
Materials:
-
CCR3-expressing cells (e.g., human mast cells, eosinophils)
-
Cell culture medium (serum-free for the assay)
-
Transwell inserts (with appropriate pore size, e.g., 5 µm for eosinophils)
-
24-well or 96-well companion plates
-
Recombinant human eotaxin-1 (CCL11)
-
This compound
-
DMSO
-
Cell staining dye (e.g., Calcein-AM)
-
Fluorescence plate reader or microscope for quantification
Procedure:
-
Cell and Compound Preparation:
-
Culture CCR3-expressing cells and serum-starve them for 2-4 hours prior to the assay.
-
Resuspend the cells in serum-free medium at a concentration of 1-2 x 10^6 cells/mL.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare various concentrations of this compound in serum-free medium.
-
Incubate the cells with the different concentrations of this compound (or vehicle control) for 30 minutes at 37°C.
-
-
Assay Setup:
-
Prepare the chemoattractant solution by diluting eotaxin-1 in serum-free medium to a concentration that induces optimal migration (typically 50-200 ng/mL).
-
Add the eotaxin-1 solution to the lower chambers of the companion plate. For negative controls, add serum-free medium without eotaxin-1.
-
Place the transwell inserts into the wells of the companion plate.
-
Add the pre-incubated cell suspension (containing this compound or vehicle) to the upper chamber of the transwell inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for 2-4 hours to allow for cell migration. The optimal incubation time should be determined empirically.
-
-
Quantification of Migration:
-
After incubation, carefully remove the transwell inserts.
-
Remove the non-migrated cells from the top surface of the insert membrane with a cotton swab.
-
Quantify the migrated cells on the bottom side of the membrane. This can be done by:
-
Staining: Staining the migrated cells with a dye like crystal violet and counting them under a microscope.
-
Fluorescence: Incubating the inserts in a solution containing a fluorescent dye (e.g., Calcein-AM), and then measuring the fluorescence in a plate reader.
-
-
-
Data Analysis:
-
Calculate the percentage of migration relative to the vehicle control (eotaxin-1 alone).
-
Plot the percentage of migration against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak inhibition by this compound | 1. Suboptimal this compound concentration: The concentration used may be too low. 2. Compound degradation: The this compound stock or working solution may have degraded. 3. High agonist concentration: The concentration of eotaxin may be too high, making it difficult to see inhibition. 4. Low CCR3 expression: The cells may have low or variable expression of the CCR3 receptor. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 50 µM). 2. Prepare fresh stock and working solutions of this compound. Avoid repeated freeze-thaw cycles of the stock solution. 3. Perform an agonist dose-response curve to determine the EC50 and use a concentration at or near the EC80 for the inhibition assay. 4. Verify CCR3 expression using flow cytometry or qPCR. Use a cell line with stable and high CCR3 expression. |
| High background signal in calcium assay | 1. Cell stress or death: Over-confluent or unhealthy cells can have elevated basal calcium levels. 2. Dye overload or leakage: Excessive dye concentration or incomplete washing can lead to high background. 3. Autofluorescence: The compound itself might be fluorescent at the assay wavelengths. | 1. Use cells at an optimal confluency and ensure high viability. 2. Optimize the dye loading concentration and incubation time. Ensure thorough washing if your protocol requires it. 3. Check the fluorescence of this compound alone at the assay wavelengths. |
| Inconsistent results in chemotaxis assay | 1. Uneven cell seeding: Inconsistent cell numbers in the upper chamber. 2. Air bubbles: Bubbles trapped under the transwell membrane can block migration. 3. Cell clumping: Aggregated cells will not migrate properly. 4. Gradient instability: The chemoattractant gradient may not be stable over the incubation period. | 1. Ensure the cell suspension is homogenous before seeding. 2. Carefully place the inserts into the lower chamber to avoid trapping air. 3. Ensure a single-cell suspension before seeding. 4. Optimize the incubation time; shorter times may yield more consistent gradients. |
| Observed cytotoxicity | 1. High this compound concentration: The compound may be toxic at higher concentrations. 2. High DMSO concentration: The final DMSO concentration in the well may be too high. 3. Poor cell health: The cells may be generally unhealthy and more susceptible to any treatment. | 1. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your functional assay to determine the cytotoxic concentration range. 2. Ensure the final DMSO concentration is below 0.1%. 3. Use healthy, low-passage number cells for your experiments. |
Visualizations
Caption: CCR3 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing this compound activity.
Caption: Troubleshooting decision tree for this compound experiments.
Common issues with SB297006 solubility
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility of SB297006. It includes troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered when preparing this compound solutions.
Question: My this compound powder is not dissolving in my desired solvent.
Answer:
-
Initial Solvent Choice: this compound is practically insoluble in water.[1] An organic solvent is necessary to prepare a stock solution. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent.[1][2] Ethanol can also be used, but the maximum concentration is lower.[1][2]
-
Fresh Solvent: Ensure you are using fresh, anhydrous DMSO. Moisture-absorbing DMSO can reduce the solubility of this compound.[1]
-
Mechanical Assistance: If the compound is slow to dissolve, you can use vortexing to facilitate the process.[3] Brief sonication in a water bath may also be applied to aid dissolution.[3][4]
-
Gentle Warming: Gently warming the solution to 37°C can help increase solubility.[3][4]
Question: A precipitate forms when I dilute my this compound DMSO stock solution into an aqueous medium (e.g., cell culture media, PBS).
Answer: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where its solubility is poor.
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of the aqueous medium, perform a stepwise dilution. First, add a small amount of the aqueous medium to your DMSO stock solution and mix well. Then, gradually add this mixture to the rest of the aqueous medium while stirring.[3]
-
Lower Final Concentration: The final concentration of this compound in your aqueous medium may be too high. Try working with a lower final concentration.
-
Co-Solvents for In Vivo Use: For in vivo experiments, a co-solvent system is often necessary to maintain solubility. Common formulations include:
-
Final DMSO Concentration: For in vitro cell-based assays, it is crucial to keep the final concentration of DMSO low, typically below 0.5%, to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[3]
Frequently Asked Questions (FAQs)
What is this compound?
This compound is a potent and selective antagonist of the C-C chemokine receptor 3 (CCR3).[2][5] It functions by inhibiting the mobilization of calcium induced by chemokines such as eotaxin, eotaxin-2, and MCP-4.[2][5]
What are the recommended solvents for preparing stock solutions?
The recommended solvents for preparing stock solutions of this compound are DMSO and ethanol.[1][2]
What are the storage conditions for this compound?
-
Powder: Store the solid form of this compound at room temperature or +4°C for up to 12 months.[2] For long-term storage, -20°C for up to 3 years is also recommended.[1]
-
Stock Solutions: Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.[1][3] Store DMSO stock solutions at -80°C for up to one year or at -20°C for up to one month.[1]
How do I prepare this compound for in vivo studies?
For in vivo administration, a co-solvent system is typically required. Two example protocols are:
-
Add your drug to a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]
-
Add your drug to a solution of 10% DMSO and 90% corn oil.[4]
The resulting solution should be clear.[4]
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Source |
| DMSO | 34.23 | 100 | Tocris Bioscience[2] |
| DMSO | 68 | 198.62 | Selleck Chemicals[1] |
| Ethanol | 6.85 | 20 | Tocris Bioscience[2] |
| Ethanol | 20 | Not specified | Selleck Chemicals[1] |
| Water | Insoluble | Insoluble | Selleck Chemicals[1] |
Note: The molecular weight of this compound is 342.35 g/mol .[1][2]
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Weigh the Compound: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.42 mg of this compound (Molecular Weight = 342.35 g/mol ).
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the this compound powder. In this example, you would add 1 mL of DMSO.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If necessary, briefly sonicate the vial in a water bath sonicator.
-
Storage: Once the this compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in appropriate vials. Store the aliquots at -20°C or -80°C.
Visualizations
Caption: Troubleshooting workflow for this compound dissolution.
Caption: Inhibition of the CCR3 signaling pathway by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. SB 297006 | Chemokine CC Receptors | Tocris Bioscience [tocris.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification of potent, selective non-peptide CC chemokine receptor-3 antagonist that inhibits eotaxin-, eotaxin-2-, and monocyte chemotactic protein-4-induced eosinophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SB297006 In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing SB297006 in in vivo experiments. The following information is designed to address common challenges related to formulation, administration, and interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective antagonist of the C-C chemokine receptor 3 (CCR3). CCR3 is a G protein-coupled receptor highly expressed on eosinophils, basophils, and Th2 lymphocytes. By blocking the binding of chemokines like eotaxin-1, -2, and -3 to CCR3, this compound inhibits the downstream signaling pathways that lead to the recruitment and activation of these inflammatory cells. This makes it a valuable tool for studying allergic inflammation and other diseases where eosinophils play a key role.[1]
Q2: What are the recommended solvents for preparing this compound for in vivo studies?
A2: this compound is known to have poor aqueous solubility. For in vivo administration, it is typically dissolved in a non-aqueous solvent or a vehicle system. Commercially available information suggests solubility in Dimethyl Sulfoxide (DMSO) and ethanol (B145695). A published study successfully used DMSO as a vehicle for intraperitoneal injections in mice.
Q3: What is a typical dosage for this compound in mouse models?
A3: A published study on a mouse model of stroke reported using a dose of 1 mg/kg of this compound administered via intraperitoneal injection.[2][3][4] However, the optimal dose will depend on the specific animal model, the disease being studied, and the experimental endpoint. It is always recommended to perform a dose-response study to determine the most effective dose for your specific application.
Q4: What are potential off-target effects of this compound?
A4: While this compound is described as a selective CCR3 antagonist, all small molecule inhibitors have the potential for off-target effects. Currently, there is limited published data specifically detailing the in vivo off-target effects of this compound. It is crucial to include appropriate controls in your experiments, such as vehicle-treated animals and potentially a negative control compound, to help differentiate between CCR3-mediated effects and potential off-target activities.
Troubleshooting Guides
Problem 1: Precipitation of this compound during formulation or administration.
Possible Cause: Poor aqueous solubility of this compound. Solutions:
-
Vehicle Selection: For a compound with low water solubility, using a suitable vehicle is critical. Two recommended starting points for formulation are:
-
DMSO/PEG300/Tween-80/Saline Mixture: A common formulation for poorly soluble compounds involves dissolving the compound first in a small amount of DMSO, followed by the addition of PEG300, Tween-80, and finally saline to the desired concentration.
-
DMSO/Corn Oil Mixture: For some applications, a mixture of DMSO and corn oil can be an effective vehicle.
-
-
Sonication and Heating: If precipitation occurs during preparation, gentle heating and/or sonication can aid in dissolution. However, be cautious about the compound's stability at elevated temperatures.
-
pH Adjustment: For some compounds, adjusting the pH of the final formulation can improve solubility. This should be done with caution, considering the physiological compatibility of the final solution.
Problem 2: Inconsistent or lower-than-expected efficacy in vivo.
Possible Causes:
-
Inadequate Bioavailability: The formulation may not be optimal for absorption and reaching the target tissue.
-
Rapid Metabolism or Clearance: The compound may be quickly metabolized or cleared from the system, preventing it from reaching therapeutic concentrations at the site of action.
-
Incorrect Dosing: The administered dose may be too low to elicit a significant biological response.
Solutions:
-
Formulation Optimization: Experiment with different vehicle compositions to enhance bioavailability. Lipid-based formulations or nanoparticles can sometimes improve the pharmacokinetic profile of poorly soluble drugs.
-
Pharmacokinetic Studies: If feasible, conduct pilot pharmacokinetic studies to determine the concentration of this compound in plasma and target tissues over time. This will provide valuable information on its absorption, distribution, metabolism, and excretion (ADME) profile and help in designing an effective dosing regimen.
-
Dose-Response Studies: Perform a dose-escalation study to identify a dose that produces a consistent and significant biological effect.
-
Route of Administration: The route of administration can significantly impact bioavailability. While intraperitoneal injection has been reported, other routes such as oral gavage or subcutaneous injection might be considered, though they will likely require different formulations.
Problem 3: Adverse effects or toxicity observed in treated animals.
Possible Cause: Vehicle toxicity or off-target effects of the compound.
Solutions:
-
Vehicle Toxicity Control: Always include a control group that receives only the vehicle to assess any potential toxicity associated with the formulation itself. High concentrations of DMSO can be toxic, so it is important to use the lowest concentration necessary to dissolve the compound and to be aware of the reported tolerable levels for the specific animal model and route of administration.[5]
-
Dose Reduction: If toxicity is observed, reducing the dose of this compound may alleviate the adverse effects while potentially maintaining efficacy.
-
Monitor Animal Health: Closely monitor the animals for any signs of distress, weight loss, or changes in behavior.
Data Presentation
Table 1: In Vivo Formulation Protocols for this compound
| Formulation Component | Protocol 1 | Protocol 2 |
| Solvent 1 | 10% DMSO | 10% DMSO |
| Solvent 2 | 40% PEG300 | 90% Corn Oil |
| Surfactant | 5% Tween-80 | - |
| Aqueous Phase | 45% Saline | - |
| Reported Solubility | ≥ 2.5 mg/mL | ≥ 2.5 mg/mL |
| Appearance | Clear solution | Clear solution |
Note: These are general starting point formulations. Optimization may be required for your specific experimental conditions.
Table 2: Published In Vivo Experimental Protocol for this compound
| Parameter | Details |
| Animal Model | C57BL/6 male mice |
| Indication | Cerebral Ischemia (Stroke) |
| Dosage | 1 mg/kg bodyweight |
| Route of Administration | Intraperitoneal (IP) injection |
| Vehicle | 50 µL of DMSO |
| Dosing Schedule | Daily injections for three consecutive days |
| Reference | Cells 2020, 9(1), 66[2][3][4] |
Disclaimer: This protocol is from a specific study and may need to be adapted for other research applications.
Experimental Protocols
Detailed Methodology for Intraperitoneal (IP) Injection of this compound in Mice
This protocol is based on the study by Plescher et al. (2020)[2][3][4] and general guidelines for IP injections.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile insulin (B600854) syringes with a 27-30 gauge needle
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Animal Preparation:
-
Weigh the mouse to accurately calculate the required dose.
-
Properly restrain the mouse to ensure its safety and the accuracy of the injection. One common method is to gently scruff the mouse by the loose skin over its neck and shoulders.
-
-
Formulation Preparation (prepare fresh daily):
-
Calculate the total amount of this compound needed for the number of animals in the treatment group.
-
Weigh the appropriate amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired final concentration for a 1 mg/kg dose in a 50 µL injection volume. For example, for a 25g mouse, the dose would be 25 µg. To deliver this in 50 µL, the concentration would need to be 0.5 mg/mL.
-
Vortex or gently sonicate the solution until the this compound is completely dissolved and the solution is clear.
-
-
Intraperitoneal Injection:
-
Position the restrained mouse with its head tilted slightly downwards.
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no fluid (e.g., urine or blood) is drawn into the syringe, which would indicate improper needle placement.
-
Slowly inject the 50 µL of the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring:
-
Observe the mouse for any immediate adverse reactions.
-
Monitor the animal's health and behavior throughout the course of the experiment as per your institution's animal care guidelines.
-
Mandatory Visualization
Caption: CCR3 Signaling Pathway and Inhibition by this compound.
Caption: Troubleshooting Workflow for this compound In Vivo Delivery.
References
- 1. protocols.io [protocols.io]
- 2. Disposition Kinetics of Taxanes in Peritoneal Dissemination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CCL11 Differentially Affects Post-Stroke Brain Injury and Neuroregeneration in Mice Depending on Age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Letter to the Editor: Administration of TGF-ß Inhibitor Mitigates Radiation-induced Fibrosis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Off-target effects of SB297006 to consider
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of the CCR3 antagonist, SB297006. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective antagonist of the C-C chemokine receptor 3 (CCR3). It competitively inhibits the binding of natural ligands such as eotaxin (CCL11) and MCP-4 (CCL13) to CCR3.
Q2: Has the selectivity of this compound been profiled against other receptors?
Yes, the selectivity of this compound was evaluated against a panel of ten other seven-transmembrane receptors to assess its potential for off-target effects.
Q3: What were the results of the selectivity screening?
This compound was found to be highly selective for CCR3. It did not show any significant affinity for the other nine receptors in the screening panel at concentrations up to 10 µM. For detailed quantitative data, please refer to the data tables below.
Q4: I am observing an unexpected phenotype in my experiment that does not seem to be related to CCR3 antagonism. Could this be an off-target effect of this compound?
While this compound is highly selective, it is crucial to consider all possibilities. First, confirm that the observed effect is dose-dependent and correlates with the administration of this compound. Review the selectivity data provided to see if any of the tested off-targets could be implicated in the observed phenotype. If the phenotype persists and cannot be explained by CCR3 inhibition, consider performing broader off-target screening or using a structurally different CCR3 antagonist as a control.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent results between experiments | 1. Variability in this compound concentration. 2. Cell line instability or passage number variation. 3. Contamination of reagents. | 1. Prepare fresh dilutions of this compound from a trusted stock for each experiment. 2. Ensure consistent cell culture conditions and use cells within a defined passage number range. 3. Check all reagents for contamination. |
| Lower than expected potency | 1. Degradation of this compound. 2. Suboptimal assay conditions. 3. Low expression of CCR3 in the cell line. | 1. Store this compound according to the manufacturer's instructions and prepare fresh solutions. 2. Optimize assay parameters such as incubation time and temperature. 3. Verify CCR3 expression levels in your experimental system using techniques like flow cytometry or qPCR. |
| Apparent off-target effects | 1. Non-specific binding at high concentrations. 2. Interaction with an untested receptor. | 1. Perform dose-response curves to determine if the effect is observed only at high concentrations of this compound. 2. If possible, perform a broader receptor screening panel to identify potential novel off-targets. |
Data Presentation
Off-Target Selectivity Profile of this compound
The following table summarizes the binding affinity of this compound for CCR3 and its lack of significant binding to a panel of other G protein-coupled receptors.
| Receptor Target | Ligand Used for Displacement | This compound IC50 (nM) |
| CCR3 (human) | 125I-Eotaxin | 1.6 |
| CCR1 (human) | 125I-MIP-1α | >10,000 |
| CCR2b (human) | 125I-MCP-1 | >10,000 |
| CCR4 (human) | 125I-TARC | >10,000 |
| CCR5 (human) | 125I-RANTES | >10,000 |
| CCR7 (human) | 125I-SLC | >10,000 |
| CXCR1 (human) | 125I-IL-8 | >10,000 |
| CXCR2 (human) | 125I-IL-8 | >10,000 |
| CXCR4 (human) | 125I-SDF-1α | >10,000 |
| CysLT1 (guinea pig) | 3H-LTD4 | >10,000 |
Experimental Protocols
Radioligand Binding Assays for Selectivity Screening
This protocol outlines the general procedure used to determine the binding affinity of this compound to various chemokine receptors.
1. Membrane Preparation:
-
Membranes are prepared from cell lines stably expressing the receptor of interest (e.g., HEK293 or CHO cells).
-
Cells are harvested, washed, and homogenized in a cold buffer.
-
The homogenate is centrifuged at low speed to remove nuclei and debris.
-
The supernatant is then centrifuged at high speed to pellet the membranes.
-
The membrane pellet is resuspended in an appropriate buffer and stored at -80°C.
2. Binding Assay:
-
Incubate the cell membranes with a specific radiolabeled ligand for the receptor of interest and varying concentrations of this compound.
-
The reaction is carried out in a binding buffer for a defined period at room temperature to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
The filters are washed with cold buffer to remove non-specifically bound radioactivity.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 values are determined by non-linear regression analysis of the competition binding curves.
Calcium Mobilization Assay
This functional assay is used to determine the antagonist activity of this compound.
1. Cell Preparation:
-
Use a cell line stably co-expressing the CCR3 receptor and a promiscuous G-protein (e.g., RBL-2H3-CCR3).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
2. Antagonist Incubation:
-
Pre-incubate the dye-loaded cells with varying concentrations of this compound for a specified time.
3. Agonist Stimulation:
-
Stimulate the cells with a known CCR3 agonist (e.g., eotaxin or MCP-4).
4. Signal Detection:
-
Measure the change in intracellular calcium concentration by monitoring the fluorescence signal using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
5. Data Analysis:
-
The antagonist activity is determined by the ability of this compound to inhibit the agonist-induced calcium mobilization.
-
Calculate the IC50 value from the dose-response curve.
Visualizations
Technical Support Center: Minimizing SB297006 Toxicity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize potential toxicity associated with the use of SB297006 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule, non-peptide antagonist of the C-C chemokine receptor 3 (CCR3). CCR3 is a G protein-coupled receptor highly expressed on eosinophils, basophils, and Th2 cells. Its primary function is to mediate the chemotactic response of these cells to various chemokines, such as eotaxin (CCL11), eotaxin-2 (CCL24), MCP-3 (CCL7), MCP-4 (CCL13), and RANTES (CCL5). By blocking the binding of these chemokines to CCR3, this compound inhibits downstream signaling pathways responsible for cell migration, calcium mobilization, and activation of inflammatory responses. This makes it a valuable tool for studying the role of CCR3 in allergic diseases and other inflammatory conditions.
Q2: What are the potential causes of toxicity when using this compound in cell culture?
While specific toxicity data for this compound is not extensively published, potential causes of toxicity in cell culture are generally similar to those of other small molecule inhibitors and may include:
-
High Concentrations: Using concentrations significantly above the optimal range for CCR3 inhibition can lead to off-target effects and general cellular stress, resulting in cytotoxicity.
-
Off-Target Effects: At higher concentrations, this compound may interact with other cellular targets besides CCR3, leading to unintended biological consequences and toxicity.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically dimethyl sulfoxide (B87167) (DMSO), can be toxic to cells at concentrations above a certain threshold (usually >0.5%).
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to chemical compounds. A concentration that is well-tolerated by one cell line may be toxic to another.
-
Prolonged Exposure: Continuous and long-term exposure to any small molecule inhibitor can disrupt normal cellular functions and lead to cumulative toxicity.
Q3: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
The ideal concentration of this compound should be empirically determined for each specific cell line and experimental setup. A good practice is to perform a dose-response experiment to identify a concentration that effectively inhibits CCR3 signaling without causing significant cell death.
Troubleshooting Guide
This guide addresses common issues that may arise when using this compound in cell culture.
| Problem | Potential Cause | Recommended Solution |
| High levels of cell death observed after treatment. | Inhibitor concentration is too high. | Perform a dose-response curve to determine the optimal non-toxic concentration. Start with a wide range of concentrations (e.g., 10 nM to 10 µM) to identify the IC50 for your specific cell viability assay. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.1% - 0.5%). Run a vehicle control (medium with the same concentration of solvent but without this compound). | |
| Cell line is particularly sensitive. | Consider using a more robust cell line if possible. If not, perform extensive optimization of concentration and exposure time. | |
| Prolonged exposure to the inhibitor. | Reduce the incubation time. Determine the minimum time required to achieve the desired inhibition of CCR3 signaling. | |
| Inconsistent results between experiments. | Variability in inhibitor preparation. | Prepare a single, large stock solution of this compound and aliquot it for single use to avoid repeated freeze-thaw cycles. Always prepare fresh dilutions from the stock for each experiment. |
| Variability in cell culture conditions. | Maintain consistent cell culture practices, including cell passage number, seeding density, and media composition. | |
| Lack of inhibitory effect on CCR3 signaling. | Inhibitor concentration is too low. | Increase the concentration of this compound based on the results of your dose-response experiments. |
| Inhibitor has degraded. | Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C, protected from light). Prepare fresh stock solutions periodically. | |
| Incorrect timing of inhibitor addition. | For inhibition of chemokine-induced responses, ensure this compound is added to the cells prior to the addition of the CCR3 ligand (e.g., eotaxin). |
Data Presentation
Table 1: Suggested Concentration Ranges for Initial this compound Experiments
| Parameter | Suggested Range | Notes |
| Initial Dose-Response Range | 1 nM - 10 µM | A broad range is recommended to capture both the inhibitory effects and potential toxicity. |
| Typical Working Concentration | 10 nM - 1 µM | Based on published data for similar CCR3 antagonists. The optimal concentration must be determined experimentally. |
| Solvent (DMSO) Concentration | < 0.5% (v/v) | Ideally, keep the final DMSO concentration as low as possible (e.g., <0.1%) to minimize solvent-induced toxicity. |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using a Resazurin-Based Assay
This protocol describes a method to determine the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom black plates
-
Resazurin (B115843) sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cell Seeding: a. Culture and harvest cells in their exponential growth phase. b. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). c. Incubate the plate for 24 hours to allow cells to attach.
-
Compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. b. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells (medium only). c. Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions. d. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Resazurin Assay: a. After the incubation period, add 10 µL of the resazurin solution to each well. b. Incubate the plate for 2-4 hours at 37°C, protected from light. c. Measure the fluorescence using a plate reader with an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 590 nm.
-
Data Analysis: a. Subtract the fluorescence reading of a "medium-only" blank from all experimental wells. b. Calculate cell viability as a percentage of the untreated control. c. Plot the cell viability against the logarithm of the this compound concentration to determine the IC50 value (the concentration that reduces cell viability by 50%).
Visualizations
Technical Support Center: Refining Experimental Design for SB297006 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SB297006, a potent and selective non-peptide antagonist of the CC chemokine receptor 3 (CCR3).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a competitive antagonist of the CCR3 receptor. It functions by inhibiting the binding of CC chemokines, such as eotaxin-1 (CCL11), eotaxin-2 (CCL24), and monocyte chemotactic protein-4 (MCP-4), to the CCR3 receptor. This blockage prevents the activation of downstream signaling pathways, ultimately inhibiting cellular responses like eosinophil migration.[1]
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used in research to investigate the role of the CCR3 receptor in various physiological and pathological processes. Its ability to block eosinophil recruitment makes it a valuable tool for studying allergic inflammatory diseases such as asthma and allergic rhinitis.[1][2] It is also utilized in studies of other inflammatory conditions and neurological processes where CCR3 and its ligands are implicated.
Q3: In which cell types is CCR3, the target of this compound, typically expressed?
A3: CCR3 is predominantly expressed on eosinophils, basophils, and Th2 lymphocytes.[3][4] It is also found on mast cells, airway epithelial cells, and some neuronal cells.[4][5]
Troubleshooting Guides
Problem 1: Inconsistent or no inhibition observed in a calcium mobilization assay.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Ensure that the concentration range of this compound used is appropriate. The reported IC50 for this compound in a calcium mobilization assay is approximately 2.5 µM. A dose-response curve should be generated to determine the optimal inhibitory concentration for your specific cell system. |
| Cell Health and Receptor Expression | Verify the viability of your cells and ensure adequate CCR3 expression. Low receptor density can lead to a weak signal and make it difficult to observe antagonism. Use a positive control ligand (e.g., eotaxin) to confirm receptor functionality. |
| Assay Buffer Conditions | Check the pH and ionic strength of your assay buffer. The binding of chemokines to CCR3 can be sensitive to these parameters, which could affect the potency of this compound. |
| Incorrect Agonist Concentration | The concentration of the stimulating chemokine (e.g., eotaxin) should be at or near its EC80 (the concentration that elicits 80% of the maximal response) to provide a sufficient window for observing inhibition. |
| Pre-incubation Time | Ensure that cells are pre-incubated with this compound for a sufficient time (typically 15-30 minutes) before adding the agonist to allow the antagonist to bind to the receptor. |
Problem 2: High background or low signal-to-noise ratio in a radioligand binding assay.
| Possible Cause | Troubleshooting Step |
| Insufficient Washing | Inadequate washing of the filters after incubation can lead to high non-specific binding. Ensure a sufficient number of washes with ice-cold wash buffer. |
| Radioligand Degradation | Verify the integrity of your radiolabeled chemokine (e.g., 125I-eotaxin). Degradation can lead to reduced specific binding. |
| Inappropriate Blocking Agents | The use of a suitable blocking agent (e.g., bovine serum albumin) in the binding buffer is crucial to minimize non-specific binding to the filter and other surfaces. |
| Low Receptor Density | Use a cell line with a high expression of CCR3 to maximize the specific binding signal. |
Problem 3: Variability in eosinophil chemotaxis assays.
| Possible Cause | Troubleshooting Step |
| Eosinophil Viability and Purity | Ensure high viability and purity of the isolated eosinophils. Contamination with other cell types or poor viability can lead to inconsistent migration. |
| Chemoattractant Gradient Formation | Proper formation of a stable chemoattractant gradient in the Boyden chamber is critical. Ensure the chamber is assembled correctly and without air bubbles. |
| Incubation Time | The incubation time for migration should be optimized. A time-course experiment can help determine the optimal duration for observing maximal chemotaxis. |
| Cell Density | The number of eosinophils added to the upper chamber should be optimized to avoid overcrowding or an insufficient number of cells for detection. |
Data Presentation
Table 1: Inhibitory Potency of this compound
| Assay Type | Ligand | Cell Type | IC50 (µM) | Reference |
| Ca2+ Mobilization | Eotaxin, Eotaxin-2, MCP-4 | Human Eosinophils | ~2.5 | [5] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell type, ligand concentration, and assay format.
Experimental Protocols
1. Calcium Mobilization Assay
This protocol outlines the measurement of intracellular calcium mobilization in response to CCR3 activation and its inhibition by this compound.
-
Cell Preparation:
-
Culture cells expressing CCR3 (e.g., RBL-2H3-CCR3 or primary eosinophils) to the appropriate density in a 96-well black-walled, clear-bottom plate.
-
Wash the cells with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Incubate the cells with the loading buffer at 37°C for 30-60 minutes in the dark.
-
Wash the cells to remove excess dye.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the this compound dilutions to the wells and pre-incubate for 15-30 minutes at 37°C.
-
Prepare a solution of a CCR3 agonist (e.g., eotaxin) at a concentration corresponding to its EC80.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR).
-
Initiate fluorescence reading and add the agonist to the wells.
-
Record the fluorescence intensity over time to measure the change in intracellular calcium.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Calculate the IC50 value using a non-linear regression curve fit.
-
2. Eosinophil Chemotaxis Assay (Boyden Chamber)
This protocol describes an in vitro assay to assess the effect of this compound on eosinophil migration.
-
Cell and Reagent Preparation:
-
Isolate human eosinophils from peripheral blood.
-
Resuspend the eosinophils in assay medium (e.g., RPMI 1640 with 1% FCS and 10 mM HEPES) at a concentration of 1 x 106 cells/mL.
-
Prepare serial dilutions of this compound in the assay medium.
-
Prepare a solution of a chemoattractant (e.g., eotaxin) in the assay medium.
-
-
Assay Procedure:
-
Add the chemoattractant solution to the lower wells of a 96-well chemotaxis chamber.
-
Place a polycarbonate membrane (e.g., 5 µm pore size) over the lower wells.
-
Pre-incubate the eosinophil suspension with the this compound dilutions for 15-30 minutes.
-
Add the eosinophil/SB297006 suspension to the upper wells of the chamber.
-
Incubate the chamber at 37°C in a humidified CO2 incubator for 1-3 hours.
-
-
Quantification of Migration:
-
After incubation, remove the non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the underside of the membrane.
-
Count the number of migrated cells in several high-power fields using a microscope. Alternatively, migrated cells can be quantified by measuring eosinophil peroxidase activity.[6]
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each this compound concentration compared to the control (chemoattractant alone).
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
Mandatory Visualizations
Caption: CCR3 signaling and this compound inhibition.
Caption: Workflow for this compound in vitro assays.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. What are CCR3 antagonists and how do they work? [synapse.patsnap.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. CCR3 (gene) - Wikipedia [en.wikipedia.org]
- 5. Identification of potent, selective non-peptide CC chemokine receptor-3 antagonist that inhibits eotaxin-, eotaxin-2-, and monocyte chemotactic protein-4-induced eosinophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eosinophil chemotaxis by chemokines: a study by a simple photometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
SB297006 quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of SB297006.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of this compound?
A1: Commercially available this compound is typically expected to have a purity of ≥98%, as determined by High-Performance Liquid Chromatography (HPLC)[1]. For research and development purposes, the required purity level should be defined based on the specific experimental needs.
Q2: What are the primary analytical techniques for assessing the purity of this compound?
A2: The primary and most widely accepted method for determining the purity of this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. Other techniques that can be employed for identity and structural confirmation include Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Q3: How should I prepare this compound for analysis?
A3: this compound should be accurately weighed and dissolved in a suitable solvent, such as acetonitrile (B52724) or a mixture of acetonitrile and water, to a known concentration. It is crucial to ensure complete dissolution before analysis. Sonication may be used to aid dissolution if necessary.
Q4: What are potential sources of impurities in this compound?
A4: Impurities in this compound can originate from the synthesis process or degradation.
-
Synthesis-related impurities: These can include unreacted starting materials, intermediates, byproducts, and reagents. Given that this compound is a derivative of N-benzoyl-4-nitro-L-phenylalanine ethyl ester, potential impurities could arise from the starting materials and coupling reagents used in its synthesis.
-
Degradation products: These can form due to exposure to stress conditions such as heat, light, humidity, acid, and base. Forced degradation studies are essential to identify these potential degradants.
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | - Column degradation- Inappropriate mobile phase pH- Sample overload | - Replace the HPLC column.- Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound.- Reduce the concentration of the sample being injected. |
| Ghost peaks | - Contamination in the mobile phase or injector- Carryover from previous injections | - Use fresh, high-purity solvents for the mobile phase.- Implement a robust needle wash protocol between injections.- Inject a blank solvent to check for carryover. |
| Inconsistent retention times | - Fluctuation in mobile phase composition- Temperature variations- Column equilibration issues | - Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a constant temperature.- Ensure the column is adequately equilibrated with the mobile phase before starting the analysis. |
| Unexpected peaks | - Presence of impurities or degradation products- Contamination | - Perform forced degradation studies to identify potential degradation products.- Analyze a blank solvent to rule out system contamination.- Use a mass spectrometer (LC-MS) to identify the unknown peaks. |
Experimental Protocols
Purity Assessment by RP-HPLC
This protocol outlines a general method for determining the purity of this compound. Method validation and optimization are required for specific applications.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
-
This compound reference standard and sample
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 30% B5-25 min: 30-90% B25-30 min: 90% B30.1-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or wavelength of maximum absorbance for this compound) |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in acetonitrile at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution.
-
Sample Preparation: Prepare the this compound sample in acetonitrile at a concentration of approximately 1 mg/mL.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Calculation: Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to the total area of all peaks (area percent method).
Forced Degradation Studies
Forced degradation studies are critical for developing a stability-indicating method and understanding the degradation pathways of this compound.
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).
-
Stress Conditions: Expose the this compound solution to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug substance at 80 °C for 48 hours.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.
-
-
Neutralization: After the specified time, neutralize the acidic and basic solutions.
-
Analysis: Analyze all stressed samples by the developed HPLC method alongside an unstressed control sample.
-
Evaluation: Evaluate the chromatograms for the appearance of degradation peaks and the decrease in the main peak area. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main this compound peak.
Visualizations
Caption: this compound Quality Control Workflow.
Caption: Stability-Indicating Method Development.
References
Validation & Comparative
A Comparative Guide to SB297006 (SB222200) and Osanetant in Preclinical Schizophrenia Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two neurokinin-3 (NK3) receptor antagonists, SB222200 (referred to herein by its common identifier, as SB297006 appears to be a less common appellation) and osanetant (B1677505) (SR142801), in the context of preclinical and clinical models of schizophrenia. Both compounds have been investigated for their potential as novel antipsychotics, operating through a mechanism distinct from traditional dopamine (B1211576) D2 receptor blockade.
Introduction to NK3 Receptor Antagonism in Schizophrenia
The neurokinin-3 (NK3) receptor, part of the tachykinin receptor family, has emerged as a promising target for the treatment of schizophrenia.[1] The rationale for this approach is based on the observation that NK3 receptor activation can modulate dopaminergic and other neurotransmitter systems implicated in the pathophysiology of psychosis.[2] Antagonism of the NK3 receptor is hypothesized to offer a novel therapeutic mechanism for schizophrenia, potentially with an improved side-effect profile compared to existing antipsychotics.[3]
Comparative Analysis of SB222200 and Osanetant
While both SB222200 and osanetant are selective NK3 receptor antagonists, they have been investigated by different pharmaceutical companies and have distinct preclinical and clinical development histories.
Physicochemical and Pharmacokinetic Properties
| Property | SB222200 | Osanetant (SR142801) |
| Molecular Formula | C₂₆H₂₄N₂O | C₃₅H₄₁Cl₂N₃O₂ |
| Molecular Weight | 380.48 g/mol | 606.63 g/mol |
| Oral Bioavailability (Rat) | 46%[4][5] | Data not readily available |
| Brain Penetration | Yes, effectively crosses the blood-brain barrier in mice and rats.[4][5] | Implied by its development for CNS disorders. |
In Vitro Receptor Binding and Functional Activity
| Parameter | SB222200 | Osanetant (SR142801) |
| Human NK3 Receptor Binding Affinity (Ki) | 4.4 nM[5] | ~0.8 nM |
| Human NK1 Receptor Binding Affinity (Ki) | >100,000 nM[4][5] | Data not readily available |
| Human NK2 Receptor Binding Affinity (Ki) | 250 nM[5] | Data not readily available |
| Functional Antagonism (IC50) at human NK3 receptor | 18.4 nM (NKB-induced Ca²⁺ mobilization)[4][5] | Data not readily available |
Performance in Preclinical Schizophrenia Models
Animal models are crucial for evaluating the antipsychotic potential of new compounds. Key models include those that mimic the positive symptoms of schizophrenia, such as drug-induced hyperlocomotion, and those that assess sensorimotor gating deficits, like the prepulse inhibition (PPI) test.
Amphetamine-Induced Hyperlocomotion
This model assesses the ability of a compound to counteract the increased locomotor activity induced by psychostimulants like amphetamine, which is thought to model the hyperdopaminergic state associated with psychosis.
While direct comparative studies are scarce, SB222200 has been shown to attenuate stereotypic behavior induced by cocaine, another psychostimulant, suggesting its potential to modulate dopamine-mediated behaviors.[6]
Prepulse Inhibition (PPI) of the Startle Reflex
PPI is a measure of sensorimotor gating, the ability of the brain to filter out irrelevant sensory information. Deficits in PPI are observed in individuals with schizophrenia and can be modeled in rodents.
Clinical Trial Performance: The Case of Osanetant
Osanetant progressed to clinical trials for schizophrenia. In a "Metatrial" designed to test several compounds for safety and efficacy, osanetant demonstrated an activity and efficacy profile similar to the typical antipsychotic haloperidol (B65202) in treating the core symptoms of schizophrenia.[7] Despite these promising initial findings, Sanofi-Aventis discontinued (B1498344) the development of osanetant in 2005.[7]
Experimental Protocols
Amphetamine-Induced Hyperlocomotion in Rats
Objective: To assess the effect of a test compound on the increased locomotor activity induced by amphetamine.
Procedure:
-
Animals: Male Sprague-Dawley rats are housed under standard conditions.
-
Habituation: Rats are habituated to the testing environment (e.g., open-field arenas equipped with photobeam detectors) for a set period (e.g., 30-60 minutes) on consecutive days prior to the test day.[8]
-
Drug Administration: On the test day, animals are pre-treated with the test compound (e.g., SB222200 or osanetant at various doses) or vehicle via an appropriate route (e.g., intraperitoneal or oral).
-
Amphetamine Challenge: After a specified pretreatment time, rats are administered d-amphetamine (e.g., 0.5-1.5 mg/kg, intraperitoneally) to induce hyperlocomotion.[9]
-
Data Collection: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a defined period (e.g., 60-90 minutes) post-amphetamine injection.[8][9]
-
Analysis: The data are analyzed to compare the locomotor activity of the compound-treated groups to the vehicle-treated control group. A significant reduction in amphetamine-induced hyperlocomotion by the test compound is indicative of potential antipsychotic activity.
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
Objective: To evaluate the effect of a test compound on sensorimotor gating.
Procedure:
-
Animals: Mice or rats are used for this paradigm.
-
Apparatus: A startle reflex testing system consisting of a sound-attenuating chamber with a speaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
-
Acclimation: The animal is placed in the apparatus and allowed to acclimate for a brief period with background white noise.
-
Testing Session: The session consists of a series of trials presented in a pseudo-random order:
-
Pulse-alone trials: A strong acoustic stimulus (the pulse, e.g., 120 dB) is presented to elicit a startle response.
-
Prepulse-pulse trials: The startling pulse is preceded by a weak, non-startling acoustic stimulus (the prepulse, e.g., 3-12 dB above background).
-
No-stimulus trials: Only background noise is present.
-
-
Data Analysis: The startle amplitude is measured for each trial. PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials: % PPI = [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100 An increase in % PPI in a schizophrenia model (e.g., after administration of a psychotomimetic drug) by a test compound suggests a restoration of sensorimotor gating.
Visualizations
Signaling Pathway of NK3 Receptor Antagonism
Caption: NK3 receptor signaling pathway and the mechanism of action for SB222200 and osanetant.
Experimental Workflow for Preclinical Antipsychotic Screening
Caption: A generalized workflow for the preclinical screening of novel antipsychotic compounds.
Logical Relationship of SB222200 and Osanetant in Schizophrenia Research
Caption: The logical connection between schizophrenia, the NK3 receptor target, and the development of SB222200 and osanetant.
Conclusion
SB222200 and osanetant are both potent and selective NK3 receptor antagonists that have shown promise in the context of schizophrenia research. Osanetant's progression to clinical trials and its comparable efficacy to haloperidol on positive symptoms provided crucial validation for the NK3 receptor as a viable target. While its development was halted, the data generated remains valuable. SB222200, with its favorable preclinical profile, represents another important tool in the exploration of this therapeutic strategy. Further research into the nuances of NK3 receptor pharmacology and the development of new antagonists may yet yield a novel class of antipsychotic medications with an improved benefit-risk profile.
References
- 1. Pharmacological studies of prepulse inhibition models of sensorimotor gating deficits in schizophrenia: a decade in review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Future Landscape of Schizophrenia Research - 1739291 [globalmeet.webcasts.com]
- 3. Prepulse inhibition of the startle response with chronic schizophrenia: a replication study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Nonpeptide tachykinin receptor antagonists. II. Pharmacological and pharmacokinetic profile of SB-222200, a central nervous system penetrant, potent and selective NK-3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Blockade of neurokinin-3 receptors modulates dopamine-mediated behavioral hyperactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Osanetant - Novel Investigational Agent for Treatment of Schizophrenia - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. b-neuro.com [b-neuro.com]
- 9. imrpress.com [imrpress.com]
Erroneous Premise Corrected: SB297006 is a CCR3 Antagonist, Not an NK3 Receptor Antagonist
Initial investigations into the selectivity of SB297006 for the neurokinin-3 (NK3) receptor have revealed a fundamental misclassification of this compound in the context of tachykinin receptor research. Extensive database and literature searches confirm that this compound is, in fact, a selective antagonist for the C-C chemokine receptor 3 (CCR3).[1][2][3][4][5] The compound has been characterized as a potent inhibitor of Ca2+ mobilization induced by eotaxin, eotaxin-2, and MCP-4 in human eosinophils, with IC50 values of 210, 90, and 80 nM, respectively.[2] It displays over 250-fold selectivity for CCR3 over other chemokine receptors such as CXCR1, CXCR2, CCR1, and CCR7.[2]
This guide will, therefore, pivot to address the likely underlying interest of the target audience—researchers, scientists, and drug development professionals—in the validation of selective NK3 receptor antagonists. To this end, we present a comparative guide on the selectivity of well-characterized NK3 receptor antagonists: Talnetant (B1681221) , Osanetant (B1677505) , and Fezolinetant .
A Comparative Guide to the Selectivity of NK3 Receptor Antagonists
This guide provides an objective comparison of the selectivity profiles of three prominent non-peptide NK3 receptor antagonists: Talnetant, Osanetant, and Fezolinetant. The selection of a highly selective antagonist is critical in preclinical and clinical research to ensure that observed pharmacological effects are attributable to the specific inhibition of the NK3 receptor and not off-target interactions with other tachykinin receptors (NK1 and NK2) or other molecular targets.
Data Presentation: Comparative Selectivity of NK3 Receptor Antagonists
The following table summarizes the binding affinities (Ki in nM) of Talnetant, Osanetant, and Fezolinetant for the human NK1, NK2, and NK3 receptors. Lower Ki values indicate higher binding affinity. The selectivity for the NK3 receptor is represented as a fold-difference in affinity compared to the NK1 and NK2 receptors.
| Compound | NK1 Ki (nM) | NK2 Ki (nM) | NK3 Ki (nM) | NK3 Selectivity vs. NK1 | NK3 Selectivity vs. NK2 |
| Talnetant | >10,000 | 140 | 1.4 | >7140-fold | 100-fold |
| Osanetant | >10,000 | >10,000 | 0.8 | >12,500-fold | >12,500-fold |
| Fezolinetant | >10,000 | >10,000 | 25 | >400-fold | >400-fold |
Note: Data is compiled from various sources and direct comparison should be made with caution. The binding affinities can vary depending on the specific assay conditions.
Experimental Protocols
The determination of receptor selectivity involves a combination of binding and functional assays. Below are detailed methodologies for key experiments cited in the validation of NK3 receptor antagonists.
1. Radioligand Binding Assay for Tachykinin Receptor Selectivity
This assay measures the affinity of a test compound for the NK1, NK2, and NK3 receptors by assessing its ability to displace a radiolabeled ligand that is known to bind to the receptor.
-
Materials:
-
Cell membranes prepared from cell lines stably expressing human NK1, NK2, or NK3 receptors (e.g., CHO or HEK293 cells).
-
Radioligands: [³H]-Substance P (for NK1), [¹²⁵I]-Neurokinin A (for NK2), [³H]-Osanetant or [¹²⁵I]-[MePhe⁷]NKB (for NK3).
-
Test compounds (Talnetant, Osanetant, Fezolinetant).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid.
-
96-well filter plates and a cell harvester.
-
Scintillation counter.
-
-
Procedure:
-
Membrane Preparation: Frozen cell pellets expressing the receptor of interest are homogenized in cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in binding buffer. Protein concentration is determined using a BCA or Bradford assay.
-
Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:
-
150 µL of the prepared cell membranes (typically 50-100 µg of protein).
-
50 µL of the test compound at various concentrations.
-
50 µL of the appropriate radioligand at a concentration near its Kd.
-
-
Incubation: The plate is incubated for 60-90 minutes at room temperature with gentle agitation to allow binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through the glass fiber filters using a cell harvester. The filters are washed multiple times with ice-cold wash buffer to separate bound from free radioligand.
-
Counting: The filters are dried, and scintillation fluid is added. The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Calcium Mobilization Functional Assay
This assay determines the functional antagonism of the test compound by measuring its ability to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i) induced by an NK3 receptor agonist.
-
Materials:
-
Cell line stably expressing the human NK3 receptor and a calcium-sensitive photoprotein like aequorin or loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
NK3 receptor agonist (e.g., Neurokinin B or Senktide).
-
Test compounds (Talnetant, Osanetant, Fezolinetant).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluorescent imaging plate reader (FLIPR) or a luminometer.
-
-
Procedure:
-
Cell Preparation: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and cultured to near confluence.
-
Dye Loading (for fluorescent assays): The culture medium is removed, and cells are incubated with Fluo-4 AM loading buffer in the dark at 37°C for 60 minutes. After incubation, the loading solution is removed, and the cells are washed with assay buffer.
-
Compound Addition: The test compound at various concentrations is added to the wells and pre-incubated for a defined period (e.g., 15-30 minutes) to allow for receptor binding.
-
Agonist Stimulation and Signal Detection: The plate is placed in the FLIPR or luminometer. The instrument adds the NK3 agonist to the wells and simultaneously measures the change in fluorescence or luminescence over time.
-
Data Analysis: The antagonist's potency is determined by its ability to inhibit the agonist-induced signal. The IC50 value, the concentration of antagonist that produces 50% of the maximal inhibition, is calculated from the concentration-response curves.
-
Mandatory Visualizations
Caption: Tachykinin NK3 Receptor Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Neurokinin-3 receptor-specific antagonists talnetant and osanetant show distinct mode of action in cellular Ca2+ mobilization but display similar binding kinetics and identical mechanism of binding in ligand cross-competition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 4. Neurokinin 3 receptor antagonists for menopausal vasomotor symptoms, an appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
Comparative Analysis of SB297006: A Selective CCR3 Chemokine Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological profile of SB297006, a potent and selective antagonist of the C-C chemokine receptor 3 (CCR3). Contrary to potential misconceptions, this compound does not exhibit cross-reactivity with tachykinin receptors. Instead, its activity is focused on the chemokine receptor family, playing a significant role in the inflammatory response, particularly in eosinophil-mediated conditions like asthma.[1] This document outlines the binding affinity and functional activity of this compound against its primary target, CCR3, and compares it with its activity at other chemokine receptors. Detailed experimental protocols for the key assays used in this characterization are also provided.
Data Presentation: Quantitative Comparison of this compound Activity
The following tables summarize the binding affinity (Ki) and functional inhibitory activity (IC50) of this compound at the human CCR3 receptor and other closely related chemokine receptors. This data highlights the compound's high selectivity for CCR3.
Table 1: Binding Affinity of this compound at Various Chemokine Receptors
| Receptor | Ligand Used in Assay | This compound Kᵢ (nM) |
| CCR3 | [¹²⁵I]-Eotaxin | 17 |
| CCR3 | [¹²⁵I]-MCP-4 | 24 |
Kᵢ values were determined through competitive radioligand binding assays.
Table 2: Functional Inhibitory Activity of this compound
| Assay Type | Cell Type | Stimulating Ligand | This compound IC₅₀ (nM) |
| Calcium Mobilization | RBL-2H3-CCR3 | Eotaxin | 210 |
| Calcium Mobilization | RBL-2H3-CCR3 | Eotaxin-2 | 90 |
| Calcium Mobilization | RBL-2H3-CCR3 | MCP-4 | 80 |
| Eosinophil Chemotaxis | Human Eosinophils | Eotaxin | 8.8 |
| Eosinophil Chemotaxis | Human Eosinophils | Eotaxin-2 | 9.8 |
| Eosinophil Chemotaxis | Human Eosinophils | MCP-4 | 12 |
IC₅₀ values represent the concentration of this compound required to inhibit 50% of the cellular response induced by the respective ligand.
Table 3: Selectivity Profile of this compound Against Other Receptors
| Receptor | Assay Type | This compound IC₅₀ (μM) | Fold Selectivity for CCR3 |
| CXCR1 | Radioligand Binding | >27 | >250 |
| CXCR2 | Radioligand Binding | >27 | >250 |
| CCR1 | Radioligand Binding | >27 | >250 |
| CCR7 | Radioligand Binding | >27 | >250 |
The high IC₅₀ values for other chemokine receptors demonstrate the significant selectivity of this compound for CCR3.[1]
Mandatory Visualizations
Caption: CCR3 Signaling Pathway leading to eosinophil chemotaxis and activation, and its inhibition by this compound.
Caption: Workflow for a competitive radioligand binding assay to determine the Ki of this compound.
Caption: Logical diagram illustrating the high selectivity of this compound for the CCR3 receptor.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
1. Membrane Preparation:
-
Cells stably expressing the human CCR3 receptor (e.g., HEK293 or CHO cells) are cultured and harvested.
-
The cells are lysed, and the cell membranes are isolated by centrifugation.
-
The final membrane preparation is resuspended in an appropriate assay buffer and the protein concentration is determined.
2. Assay Procedure:
-
The assay is performed in a 96-well plate format.
-
Cell membranes are incubated with a fixed concentration of a radiolabeled CCR3 ligand (e.g., [¹²⁵I]-Eotaxin) and varying concentrations of the unlabeled test compound (this compound).
-
The incubation is carried out at room temperature for a sufficient time to reach equilibrium.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled CCR3 ligand.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter plate, which traps the cell membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.
-
The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration that occurs upon receptor activation.
1. Cell Preparation:
-
RBL-2H3 cells stably expressing the human CCR3 receptor are seeded in a 96-well black-walled, clear-bottom plate and cultured overnight.
-
The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for a specified time at 37°C.
2. Assay Procedure:
-
After dye loading, the cells are washed with an assay buffer.
-
The plate is placed in a fluorescence plate reader (e.g., a FLIPR or FlexStation).
-
Varying concentrations of the antagonist (this compound) are added to the wells and incubated for a short period.
-
A CCR3 agonist (e.g., eotaxin, eotaxin-2, or MCP-4) is then added to stimulate the receptor.
3. Data Acquisition and Analysis:
-
The fluorescence intensity is measured before and after the addition of the agonist.
-
The increase in fluorescence corresponds to the increase in intracellular calcium concentration.
-
The IC₅₀ value is determined by plotting the inhibition of the calcium response against the concentration of this compound.
Eosinophil Chemotaxis Assay
This assay assesses the ability of a compound to block the directed migration of eosinophils towards a chemoattractant.
1. Eosinophil Isolation:
-
Human eosinophils are isolated from the peripheral blood of healthy donors using standard density gradient centrifugation and negative selection techniques.
-
The purified eosinophils are resuspended in an appropriate assay medium.
2. Chemotaxis Chamber Setup:
-
A multi-well chemotaxis chamber (e.g., a Boyden chamber) with a microporous membrane is used.
-
The lower wells of the chamber are filled with the assay medium containing a CCR3 ligand (e.g., eotaxin) as the chemoattractant, with or without varying concentrations of this compound.
-
The isolated eosinophils are placed in the upper wells.
3. Incubation and Cell Migration:
-
The chamber is incubated at 37°C in a humidified atmosphere with 5% CO₂ for a period that allows for cell migration across the membrane.
4. Quantification of Migration:
-
After incubation, the non-migrated cells on the upper surface of the membrane are removed.
-
The membrane is fixed and stained, and the number of migrated cells on the lower surface is counted using a microscope.
-
Alternatively, migrated cells in the lower chamber can be quantified using a cell viability assay or flow cytometry.
5. Data Analysis:
-
The percentage of inhibition of chemotaxis is calculated for each concentration of this compound.
-
The IC₅₀ value, representing the concentration of this compound that inhibits 50% of the eosinophil migration, is determined from the dose-response curve.
References
A Comparative Guide to SB297006 and Talnetant: Potency, Selectivity, and Signaling Pathways
For Immediate Release
This guide provides a detailed comparison of two distinct pharmacological research compounds: SB297006, a C-C chemokine receptor 3 (CCR3) antagonist, and talnetant (B1681221), a neurokinin-3 (NK3) receptor antagonist. While both are receptor antagonists, they target different signaling systems, indicating separate therapeutic potentials. This document outlines their quantitative efficacy, experimental methodologies, and the signaling pathways they modulate.
Executive Summary
This compound and talnetant are selective antagonists for the CCR3 and NK3 receptors, respectively. Due to their distinct molecular targets, a direct comparison of their efficacy for a single indication is not feasible. This guide, therefore, presents a parallel examination of their pharmacological profiles to aid researchers in understanding their individual characteristics and potential applications. Talnetant exhibits high-affinity binding to the human NK3 receptor with a Ki of 1.4 nM. This compound is a potent inhibitor of CCR3-mediated signaling, with IC50 values in the nanomolar range for inhibiting chemokine-induced calcium mobilization.
Quantitative Data Comparison
The following table summarizes the available quantitative data for this compound and talnetant, highlighting their potency and selectivity.
| Parameter | This compound | Talnetant (SB-223412) |
| Target | C-C Chemokine Receptor 3 (CCR3) | Neurokinin-3 (NK3) Receptor |
| Mechanism of Action | Antagonist | Antagonist |
| Potency (IC50/Ki) | IC50 = 2.5 µM / 39 nM (CCR3 antagonism)[1][2]IC50 = 210 nM (vs. eotaxin)[1]IC50 = 90 nM (vs. eotaxin-2)[1]IC50 = 80 nM (vs. MCP-4)[1] | Ki = 1.4 nM (human NK3 receptor) |
| Selectivity | >250-fold selective for CCR3 over CXCR1, CXCR2, CCR1, and CCR7[1] | ~100-fold selective for NK3 over NK2; no affinity for NK1 |
| Cellular Assays | Inhibition of Ca2+ mobilization in human eosinophils[1] | Inhibition of neurokinin B-induced IP accumulation in U-2OS cells expressing human NK3 receptor |
| In Vivo Models | Investigated in a mouse model of stroke (1 mg/kg) | Investigated for schizophrenia and irritable bowel syndrome |
Experimental Protocols
This compound: CCR3 Antagonism
1. Calcium Mobilization Assay: [1]
-
Objective: To determine the potency of this compound in inhibiting chemokine-induced intracellular calcium mobilization.
-
Cell Type: Human eosinophils.
-
Procedure:
-
Human eosinophils are isolated from peripheral blood.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Cells are pre-incubated with varying concentrations of this compound.
-
Cells are then stimulated with a CCR3 ligand, such as eotaxin, eotaxin-2, or MCP-4.
-
The change in intracellular calcium concentration is measured using a fluorometric imaging plate reader.
-
IC50 values are calculated from the concentration-response curves.
-
2. Eosinophil Migration Assay:
-
Objective: To assess the ability of this compound to block eosinophil chemotaxis.
-
Apparatus: Modified Boyden chamber with a microporous membrane.
-
Procedure:
-
A solution containing a CCR3 ligand (e.g., eotaxin) is placed in the lower chamber.
-
Isolated human eosinophils, pre-incubated with this compound or vehicle, are placed in the upper chamber.
-
The chamber is incubated to allow for cell migration through the membrane towards the chemoattractant.
-
The number of migrated cells is quantified by microscopy or other cell counting methods.
-
The inhibitory effect of this compound on migration is determined.
-
Talnetant: NK3 Receptor Antagonism
1. Radioligand Binding Assay:
-
Objective: To determine the binding affinity (Ki) of talnetant for the human NK3 receptor.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human NK3 receptor.
-
Procedure:
-
Membranes are prepared from the hNK3-CHO cells.
-
Membranes are incubated with a radiolabeled NK3 receptor ligand (e.g., [³H]-SR142801) and varying concentrations of talnetant.
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is measured by liquid scintillation counting.
-
The Ki value is calculated using the Cheng-Prusoff equation.
-
2. Functional Assay (Calcium Flux): [3]
-
Objective: To evaluate the functional antagonist activity of talnetant.
-
Cell Line: U-2 OS cells expressing the human NK3 receptor.
-
Procedure:
-
Cells are loaded with a calcium-sensitive dye.
-
Cells are pre-incubated with different concentrations of talnetant.
-
The NK3 receptor agonist, neurokinin B (NKB), is added to stimulate the receptor.
-
The resulting increase in intracellular calcium is measured.
-
The ability of talnetant to inhibit the NKB-induced calcium flux is quantified to determine its functional potency.
-
Signaling Pathways
The following diagrams illustrate the signaling pathways modulated by this compound and talnetant.
References
- 1. SB 297006, CCR3 antagonist (CAS 58816-69-6) | Abcam [abcam.com]
- 2. xcessbio.com [xcessbio.com]
- 3. Neurokinin-3 receptor-specific antagonists talnetant and osanetant show distinct mode of action in cellular Ca2+ mobilization but display similar binding kinetics and identical mechanism of binding in ligand cross-competition - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of SB297006's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo therapeutic potential of SB297006, a selective non-peptide antagonist of the CC chemokine receptor-3 (CCR3). The performance of this compound is compared with other CCR3 antagonists, supported by available experimental data. This document is intended to serve as a resource for researchers and professionals in the field of drug development.
Introduction to this compound and CCR3
This compound is a small molecule antagonist targeting CCR3, a receptor predominantly expressed on eosinophils, basophils, and a subset of T-helper cells.[1][2] CCR3 and its ligands, such as eotaxin (CCL11), eotaxin-2 (CCL24), and monocyte chemotactic protein-4 (MCP-4), play a crucial role in orchestrating eosinophilic inflammation, which is implicated in a variety of diseases including asthma, allergic rhinitis, and inflammatory bowel disease.[1][2] Furthermore, emerging evidence suggests a role for the CCR3 axis in neuroinflammatory processes and cancer.[3] By blocking the interaction of these chemokines with CCR3, this compound aims to inhibit the recruitment and activation of eosinophils and other inflammatory cells, thereby mitigating disease pathology.
In Vivo Therapeutic Potential of this compound
The therapeutic potential of this compound has been investigated in a preclinical in vivo model of ischemic stroke. While the full details of the study are not publicly available, it is understood that the compound was evaluated for its ability to reduce brain injury and modulate microglial activation in a mouse model of cerebral ischemia.
Comparison with Alternative CCR3 Antagonists
Several other small molecule CCR3 antagonists have been developed and evaluated in various in vivo models. This section provides a comparative overview of this compound and its alternatives.
| Compound | Disease Model | Route of Administration | Key Findings | Reference |
| This compound | Ischemic Stroke (Mouse) | Not specified | Reported to reduce brain injury and modulate microglial activation. | - |
| SB-328437 | Spontaneous Chronic Colitis (Mouse) | Not specified | Attenuated disease activity, reduced gross morphological damage, and decreased eosinophils in the inflamed colon and circulation.[3] | [3] |
| 5-Fluorouracil-Resistant Gastric Cancer (In Vitro) | - | Sensitized resistant cancer cells to 5-fluorouracil.[4] | [4] | |
| GW766994 | Asthma (Human Clinical Trial) | Oral | Did not significantly reduce sputum eosinophils but showed a modest improvement in methacholine (B1211447) hyperresponsiveness.[1] | [1] |
| UCB-35625 | Allergic Inflammation (In Vitro/In Vivo potential) | Not specified | Potent inhibitor of eosinophil chemotaxis. In vivo studies were deemed complex due to off-target effects.[5] | [5] |
| Anti-CCR3 Antibody | Eosinophilic Gastroenteritis (Mouse) | Intraperitoneal | Reduced eosinophils in peripheral blood and intestinal mucosa, and alleviated mucosal injury and diarrhea. | [6] |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of research findings. Below are generalized protocols for in vivo models relevant to the evaluation of CCR3 antagonists.
Murine Model of Ischemic Stroke (Middle Cerebral Artery Occlusion - MCAO)
This model is widely used to mimic the effects of ischemic stroke in humans.
-
Animal Model: Adult male C57BL/6 mice are commonly used.[7]
-
Anesthesia: Anesthesia is induced and maintained with isoflurane.
-
Surgical Procedure: A filament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery. Reperfusion is achieved by withdrawing the filament after a defined period (e.g., 60 minutes).
-
Drug Administration: this compound or vehicle would be administered at specific time points before or after the ischemic event. The route of administration (e.g., intraperitoneal, intravenous) and dosage would be critical parameters.
-
Outcome Measures:
-
Infarct Volume: Measured 24-72 hours post-MCAO using TTC staining of brain sections.
-
Neurological Deficit Score: Assessed using a standardized scoring system to evaluate motor and sensory function.
-
Immunohistochemistry: Staining for markers of inflammation (e.g., Iba1 for microglia) and neuronal damage.
-
Murine Model of Allergic Asthma
This model is used to study eosinophilic airway inflammation.
-
Animal Model: BALB/c mice are frequently used due to their propensity to develop Th2-biased immune responses.
-
Sensitization: Mice are sensitized to an allergen, typically ovalbumin (OVA), via intraperitoneal injections with an adjuvant.
-
Challenge: Following sensitization, mice are challenged with aerosolized OVA to induce an allergic inflammatory response in the lungs.
-
Drug Administration: The CCR3 antagonist or vehicle is administered prior to or during the challenge phase.
-
Outcome Measures:
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Differential cell counts to quantify eosinophil infiltration.
-
Lung Histology: Staining of lung sections to assess inflammation and mucus production.
-
Airway Hyperresponsiveness: Measured by assessing the response to a bronchoconstrictor agent like methacholine.
-
Cytokine Levels: Measurement of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in BAL fluid or lung homogenates.
-
Signaling Pathways and Visualization
CCR3 Signaling Pathway
Upon binding of its ligands (e.g., eotaxin), CCR3, a G-protein coupled receptor, activates several downstream signaling pathways. These pathways are crucial for eosinophil chemotaxis, activation, and survival. This compound, as a CCR3 antagonist, blocks the initiation of these signaling cascades.
References
- 1. Small molecule antagonists for chemokine CCR3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small molecule antagonists for chemokine CCR3 receptors [ouci.dntb.gov.ua]
- 3. CCR3 knockdown attenuates prolonged underwater operations-induced cognitive impairment via alleviating microglia-mediated neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small molecule antagonist of chemokine receptors CCR1 and CCR3. Potent inhibition of eosinophil function and CCR3-mediated HIV-1 entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Small Molecule Antagonist of Chemokine Receptors CCR1 and CCR3 | Semantic Scholar [semanticscholar.org]
- 6. CCR3 Monoclonal Antibody Inhibits Eosinophilic Inflammation and Mucosal Injury in a Mouse Model of Eosinophilic Gastroenteritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alliedacademies.org [alliedacademies.org]
A Comparative Guide to NK3 Receptor Antagonists: Alternatives to the Misattributed SB297006
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of leading neurokinin-3 (NK3) receptor antagonists. It clarifies the pharmacological profile of SB297006, presents key preclinical and clinical data for true NK3 receptor antagonists, and outlines standard experimental methodologies for their evaluation.
Initially, it is critical to address a common misconception. The compound this compound is not an antagonist of the NK3 receptor. Instead, it is a selective antagonist of the C-C chemokine receptor 3 (CCR3), with a reported IC50 of 39 nM for CCR3.[1] As such, this compound is not a relevant comparator for compounds targeting the NK3 receptor. This guide will therefore focus on genuine NK3 receptor antagonists that are currently under investigation or have recently been approved for therapeutic use.
The blockade of the NK3 receptor has emerged as a promising therapeutic strategy, particularly for the treatment of sex hormone-dependent disorders, most notably vasomotor symptoms (hot flashes) associated with menopause.[2][3] The hyperactivity of kisspeptin/neurokinin B/dynorphin (KNDy) neurons in the hypothalamus, triggered by declining estrogen levels, is a key driver of these symptoms.[4] NK3 receptor antagonists aim to modulate this neuronal activity.[4]
Comparative Analysis of Leading NK3 Receptor Antagonists
Several potent and selective NK3 receptor antagonists have been developed. This section compares key compounds based on available preclinical and clinical data. Direct comparison of absolute values should be approached with caution due to inter-assay variability.
| Compound | Target(s) | Binding Affinity (Ki/pKi) | Functional Potency (IC50) | Key Characteristics |
| Fezolinetant (B607441) | Selective NK3 | Ki: 25.12 nM (pKi: 7.6) for human NK3 receptor.[5] | >450-fold selectivity for NK3 over NK1 and NK2 receptors.[6] | First-in-class, FDA-approved for the treatment of moderate to severe vasomotor symptoms associated with menopause.[2][4] |
| Elinzanetant (NT-814) | Dual NK1/NK3 | pKi: 9.3 (NK1), 8.7 (NK3) for human receptors.[7] | Potent dual antagonist.[7] | Under development for vasomotor symptoms; dual antagonism may offer additional benefits.[8] |
| Pavinetant (MLE-4901) | Selective NK3 | Not explicitly found in searches. | IC50: 7.1 and 19.8 µM for CYP3A4/5 inhibition (off-target).[9] | Development was discontinued (B1498344) due to concerns about elevated liver transaminases.[10][11] |
| This compound | CCR3 | Not applicable (not an NK3 antagonist). | IC50: 39 nM for CCR3.[1] | Selective CCR3 antagonist.[12] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and evaluation processes discussed, the following diagrams are provided.
References
- 1. xcessbio.com [xcessbio.com]
- 2. Neurokinin 3 receptor antagonists for menopausal vasomotor symptoms, an appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurokinin 3 receptor antagonism for menopausal hot flashes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fezolinetant | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. researchgate.net [researchgate.net]
- 7. pure.ed.ac.uk [pure.ed.ac.uk]
- 8. Elinzanetant, a new combined neurokinin-1/-3 receptor antagonist for the treatment of postmenopausal vasomotor symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Neurokinin 1/3 receptor antagonists for menopausal women: A current systematic review and insights into the investigational non-hormonal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. womensmentalhealth.org [womensmentalhealth.org]
- 12. Identification of potent, selective non-peptide CC chemokine receptor-3 antagonist that inhibits eotaxin-, eotaxin-2-, and monocyte chemotactic protein-4-induced eosinophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Experiments Using SB297006: A Comparative Guide for Researchers
For researchers and drug development professionals investigating inflammatory and allergic diseases, consistent and reproducible experimental results are paramount. SB297006, a potent and selective non-peptide antagonist of the CC chemokine receptor-3 (CCR3), has been a valuable tool in studying the role of eosinophils in these conditions. This guide provides a comparative analysis of this compound and its alternatives, focusing on the reproducibility of experimental findings. We present a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying biological pathways and workflows to aid in experimental design and interpretation.
Comparison of In Vitro Potency of CCR3 Antagonists
The potency of CCR3 antagonists is typically evaluated through binding affinity (Ki) and functional assays such as inhibition of calcium mobilization (IC50) and cell migration (chemotaxis). The reproducibility of these measurements can be influenced by various factors, including the specific cell line used (e.g., human eosinophils, RBL-2H3 cells expressing CCR3), the chemokine ligand (e.g., eotaxin/CCL11, MCP-4/CCL13), and specific assay conditions. The following table summarizes the reported potency of this compound and several alternative CCR3 antagonists. The range of reported values highlights the inherent variability in these biological assays and underscores the importance of consistent experimental protocols for achieving reproducible results.
| Compound | Assay Type | Target/Cell Line | Ligand | Reported IC50/Ki (nM) |
| This compound | CCR3 Antagonist | Neural Progenitor Cells | CCL11 | - |
| SB-328437 | CCR3 Binding | - | - | 4[1], 4.5[2][3] |
| Ca2+ Mobilization | - | Eotaxin | 38[1] | |
| Ca2+ Mobilization | - | Eotaxin-2 | 35[1] | |
| Ca2+ Mobilization | - | MCP-4 | 20[1] | |
| YM-355179 | CCR3 Binding | B300-19 cells | CCL11 | 7.6[4] |
| CCR3 Binding | - | CCL5 | 7.6[5] | |
| Ca2+ Influx | - | CCL11 | 8.0[4][5] | |
| Chemotaxis | - | CCL11 | 24[4][5] | |
| Eosinophil Degranulation | - | CCL11 | 29[4][5] | |
| UCB35625 (J113863) | CCR1 Chemotaxis | CCR1 Transfectants | MIP-1α | 9.57 |
| CCR3 Chemotaxis | CCR3 Transfectants | Eotaxin | 93.8 | |
| HIV-1 Entry | NP-2 cells | - | 57 |
Key Experimental Protocols
To enhance the reproducibility of experiments involving this compound and other CCR3 antagonists, it is crucial to follow standardized and detailed protocols. Below are methodologies for the key experiments cited in the table above.
Radioligand Binding Assay
This assay measures the ability of a compound to displace a radiolabeled ligand from its receptor, providing an indication of binding affinity (Ki).
-
Cell Preparation : Utilize membranes from cells expressing CCR3 (e.g., HEK293 or CHO cells).
-
Radioligand : Use a radiolabeled CCR3 ligand, such as [125I]I-Eotaxin.
-
Incubation : Incubate the cell membranes with the radioligand and varying concentrations of the test compound (e.g., this compound).
-
Separation : Separate bound from free radioligand by rapid filtration through a glass fiber filter.
-
Detection : Measure the radioactivity retained on the filter using a gamma counter.
-
Data Analysis : Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.[6]
Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by a chemokine agonist.
-
Cell Loading : Load CCR3-expressing cells (e.g., RBL-2H3-CCR3 or human eosinophils) with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[7]
-
Compound Pre-incubation : Incubate the loaded cells with varying concentrations of the antagonist (e.g., this compound) for a defined period.
-
Agonist Stimulation : Add a CCR3 agonist (e.g., eotaxin) to stimulate the cells.
-
Signal Detection : Measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR).[8]
-
Data Analysis : Determine the IC50 value of the antagonist by plotting the inhibition of the calcium response against the antagonist concentration.
Chemotaxis Assay
This assay assesses the ability of a compound to block the directed migration of cells towards a chemoattractant.
-
Cell Preparation : Resuspend CCR3-expressing cells (e.g., human eosinophils) in a suitable assay medium.
-
Assay Setup : Use a Boyden chamber or a similar multi-well migration plate with a porous membrane separating the upper and lower chambers.
-
Chemoattractant : Add the chemoattractant (e.g., eotaxin) to the lower chamber.
-
Cell and Compound Addition : Add the cell suspension, pre-incubated with varying concentrations of the antagonist (e.g., this compound), to the upper chamber.
-
Incubation : Incubate the plate for a sufficient time to allow cell migration.
-
Cell Quantification : Count the number of cells that have migrated to the lower chamber, either by microscopy or by using a fluorescent dye.
-
Data Analysis : Calculate the IC50 value of the antagonist by plotting the inhibition of cell migration against the antagonist concentration.[9][10]
Visualizing the Molecular Interactions and Experimental Processes
To provide a clearer understanding of the mechanisms and workflows involved, the following diagrams have been created using Graphviz.
References
- 1. SB 328437, CCR3 antagonist (CAS 247580-43-4) | Abcam [abcam.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A novel, selective, and orally available antagonist for CC chemokine receptor 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. YM-355179 | CCR3 antagonist | Probechem Biochemicals [probechem.com]
- 6. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 10. timothyspringer.org [timothyspringer.org]
A Guide to Control Experiments for SB297006, a CCR3 Antagonist
This guide provides a comprehensive overview of essential control experiments for research involving SB297006. It is crucial to note that while the initial query referenced tachykinin receptors, this compound is a well-characterized antagonist of the C-C chemokine receptor 3 (CCR3)[1][2]. This document will therefore focus on its role in the context of CCR3 signaling and provide a framework for robust experimental design.
Mechanism of Action of this compound
This compound is a small molecule antagonist that selectively targets CCR3[1][2]. CCR3 is a G protein-coupled receptor (GPCR) that is predominantly expressed on eosinophils, basophils, and Th2 lymphocytes. Its primary endogenous ligands are chemokines such as eotaxin-1 (CCL11), eotaxin-2 (CCL24), and RANTES (CCL5). The binding of these chemokines to CCR3 triggers a signaling cascade that leads to cellular responses including chemotaxis, calcium mobilization, and enzyme activation, which are central to the inflammatory processes of allergic diseases like asthma[2]. This compound competitively inhibits the binding of these chemokines to CCR3, thereby blocking the downstream signaling pathways[2].
Data Summary: this compound and Alternatives
| Compound | Target(s) | Mechanism of Action | Potency (IC50/Ki) | Key Features |
| This compound | CCR3 | Competitive Antagonist | Potent inhibitor of eotaxin- and MCP-4-induced Ca2+ mobilization[2]. | Selective non-peptide antagonist. Inhibits eosinophil migration[2]. |
| SB-328437 | CCR3 | Competitive Antagonist | High affinity, competitive inhibition of 125I-eotaxin and 125I-MCP-4 binding to human eosinophils[2]. | Potent inhibitor of eosinophil chemotaxis induced by multiple CCR3 ligands[2]. |
| Maraviroc | CCR5 | Negative Allosteric Modulator | --- | Clinically approved HIV entry inhibitor. Also studied in the context of CNS injury[3][4]. While targeting a different chemokine receptor, it can serve as a control for studies investigating the broader role of chemokine signaling. |
| SR140333 | Tachykinin NK1 Receptor | Antagonist | --- | A selective NK1 receptor antagonist. Can be used as a negative control to demonstrate that the observed effects of this compound are not mediated by tachykinin pathways[5]. |
| GR94800 | Tachykinin NK2 Receptor | Antagonist | --- | A selective NK2 receptor antagonist. Can be used as a negative control to demonstrate that the observed effects of this compound are not mediated by tachykinin pathways[6]. |
Experimental Protocols
Objective: To determine the inhibitory effect of this compound on chemokine-induced intracellular calcium release in CCR3-expressing cells.
Methodology:
-
Cell Culture: Culture a CCR3-expressing cell line (e.g., RBL-2H3 cells stably expressing CCR3) under standard conditions[2].
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Incubation: Pre-incubate the dye-loaded cells with varying concentrations of this compound or a vehicle control for a specified period.
-
Stimulation: Stimulate the cells with a CCR3 agonist, such as eotaxin-1 (CCL11), at a concentration that elicits a submaximal response.
-
Data Acquisition: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a fluorometric imaging plate reader.
-
Data Analysis: Calculate the percentage of inhibition of the agonist-induced calcium response by this compound and determine the IC50 value.
Controls:
-
Positive Control: A known CCR3 antagonist (e.g., SB-328437)[2].
-
Negative Control: A compound that does not target CCR3 (e.g., an antagonist for an unrelated GPCR).
-
Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO).
Objective: To assess the ability of this compound to block the migration of CCR3-expressing cells towards a chemokine gradient.
Methodology:
-
Cell Preparation: Resuspend CCR3-expressing cells (e.g., primary eosinophils) in a suitable migration buffer.
-
Compound Treatment: Pre-incubate the cells with different concentrations of this compound or a vehicle control.
-
Assay Setup: Use a multi-well chemotaxis chamber (e.g., Boyden chamber). Place the chemokine attractant (e.g., eotaxin-1) in the lower chamber and the cell suspension in the upper chamber, separated by a porous membrane.
-
Incubation: Incubate the chamber at 37°C to allow for cell migration.
-
Quantification: After the incubation period, quantify the number of cells that have migrated to the lower chamber. This can be done by cell counting, staining, or using a plate reader-based method.
-
Data Analysis: Determine the inhibitory effect of this compound on cell migration and calculate the IC50 value.
Controls:
-
Positive Control: A known inhibitor of eosinophil chemotaxis.
-
Negative Control: A compound not expected to affect cell migration.
-
Vehicle Control: The solvent for this compound.
-
Basal Migration Control: Migration in the absence of a chemokine gradient.
Visualizations
Caption: CCR3 signaling pathway and the inhibitory action of this compound.
Caption: General workflow for testing this compound efficacy in vitro.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of potent, selective non-peptide CC chemokine receptor-3 antagonist that inhibits eotaxin-, eotaxin-2-, and monocyte chemotactic protein-4-induced eosinophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CC Chemokine Family Members’ Modulation as a Novel Approach for Treating Central Nervous System and Peripheral Nervous System Injury—A Review of Clinical and Experimental Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of SB297006 and Other CCR3 Research Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the C-C chemokine receptor 3 (CCR3) antagonist SB297006 with other notable research compounds targeting the same receptor. The information presented is intended to aid researchers in selecting the most appropriate compounds for their studies in areas such as neuroinflammation, allergic diseases, and other CCR3-mediated pathologies.
Introduction to CCR3 and its Antagonists
C-C chemokine receptor 3 (CCR3) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the recruitment and activation of eosinophils, basophils, and Th2 lymphocytes. Its activation by chemokines, particularly eotaxin-1 (CCL11), is implicated in the pathophysiology of various inflammatory and allergic conditions. Consequently, the development of CCR3 antagonists is a significant area of research for potential therapeutic interventions. This guide focuses on the comparative pharmacology of this compound and other key CCR3 antagonists.
Quantitative Comparison of CCR3 Antagonists
The following table summarizes the in vitro potency of this compound and other selected CCR3 antagonists. The data is compiled from various publicly available scientific literature and vendor specifications. It is important to note that direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions between different studies.
| Compound | Target(s) | Assay Type | Species | IC50 (nM) | Ki (nM) | Reference(s) |
| This compound | CCR3 | CCR3 Binding | Human | 39 | - | |
| CCR3 | Th2 Chemotaxis (CCL11-induced) | - | 2500 | - | [1] | |
| SB-328437 | CCR3 | CCR3 Binding | Human | 4.5 | - | [2][3] |
| CCR3 | Ca2+ Mobilization (eotaxin-induced) | - | 38 | - | [2] | |
| CCR3 | Ca2+ Mobilization (eotaxin-2-induced) | - | 35 | - | [2] | |
| CCR3 | Ca2+ Mobilization (MCP-4-induced) | - | 20 | - | [2] | |
| J-113863 | CCR1, CCR3 | CCR1 Binding | Human | 0.9 | - | [4][5][6][7] |
| CCR1 Binding | Mouse | 5.8 | - | [4][5][6][7] | ||
| CCR3 Binding | Human | 0.58 | - | [4][5][6][7] | ||
| CCR3 Binding | Mouse | 460 | - | [4][5][6][7] | ||
| GW766994 | CCR3 | - | Human | - | - | [8][9][10][11][12] |
| ALK4290 | CCR3 | CCR3 Binding | Human | - | 3.2 | [1][7][13][14][15] |
| BMS-639623 | CCR3 | CCR3 Binding | - | 0.3 | - | [7][16][17][18] |
| CCR3 | Eosinophil Chemotaxis | - | 0.038 | - | [18] | |
| CCR3 | Ca2+ Mobilization (eotaxin-stimulated) | - | 0.87 | - | [17] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibitor constant, a measure of binding affinity. '-' indicates data not available from the searched sources.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized from standard practices in the field.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to its target receptor.
-
Membrane Preparation: Membranes are prepared from cells stably expressing the CCR3 receptor. The cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The final pellet is resuspended in a binding buffer.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a radiolabeled ligand (e.g., [¹²⁵I]eotaxin-1), and varying concentrations of the unlabeled test compound (antagonist).
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Filtration and Washing: The contents of each well are rapidly filtered through a glass fiber filter to separate the bound from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to block the intracellular calcium release induced by a CCR3 agonist.
-
Cell Preparation: Cells expressing the CCR3 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Setup: The dye-loaded cells are plated in a 96-well plate. The test compound (antagonist) at various concentrations is added to the wells and incubated.
-
Agonist Stimulation: A known CCR3 agonist (e.g., eotaxin-1) is then added to the wells to stimulate the receptor.
-
Signal Detection: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium flux is quantified, and an IC50 value is determined.
Eosinophil Chemotaxis Assay
This assay assesses the ability of a compound to inhibit the migration of eosinophils towards a chemoattractant.
-
Eosinophil Isolation: Eosinophils are isolated from human peripheral blood.
-
Assay Setup: A chemotaxis chamber (e.g., a Boyden chamber or a real-time imaging system like the EZ-TAXIScan) is used. The lower chamber contains a CCR3 agonist (chemoattractant), and the upper chamber contains the isolated eosinophils pre-incubated with the test compound (antagonist) at various concentrations. The two chambers are separated by a microporous membrane.
-
Incubation: The chamber is incubated to allow the eosinophils to migrate through the membrane towards the chemoattractant.
-
Quantification of Migration: The number of migrated cells is quantified by microscopy or other cell counting methods.
-
Data Analysis: The inhibitory effect of the antagonist on eosinophil migration is determined, and an IC50 value is calculated.
Visualizations
CCR3 Signaling Pathway
The following diagram illustrates the major signaling pathways activated upon ligand binding to the CCR3 receptor.
Caption: Simplified CCR3 signaling cascade upon ligand binding.
Experimental Workflow for CCR3 Antagonist Screening
The diagram below outlines a typical workflow for the screening and characterization of CCR3 antagonists.
Caption: General workflow for identifying and validating CCR3 antagonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. J-113863 | CCR | TargetMol [targetmol.com]
- 6. J-113863 | CCR1 Antagonist | DC Chemicals [dcchemicals.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. DataMed Data Discovery Index [datamed.org]
- 11. Potent CCR3 Receptor Antagonist, SB328437, Suppresses Colonic Eosinophil Chemotaxis and Inflammation in the Winnie Murine Model of Spontaneous Chronic Colitis | MDPI [mdpi.com]
- 12. Safety and efficacy of an oral CCR3 antagonist in patients with asthma and eosinophilic bronchitis: a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. Open-Label Study Evaluating the Effects of the CCR3 Antagonist ALK4290 in Patients With Neovascular AMD Refractory to Anti-VEGF Therapy - ASRS Multimedia Library [multimedia.asrs.org]
- 15. join.hcplive.com [join.hcplive.com]
- 16. BMS-639623 - Immunomart [immunomart.com]
- 17. BMS-639623 | CCR3 antagonist | Probechem Biochemicals [probechem.com]
- 18. From rigid cyclic templates to conformationally stabilized acyclic scaffolds. Part I: the discovery of CCR3 antagonist development candidate BMS-639623 with picomolar inhibition potency against eosinophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Proper Disposal of SB297006: A Procedural Guide for Laboratory Professionals
Compound Handling and Storage Profile
Proper handling and storage are prerequisites for safe disposal. The following table summarizes key information for SB297006.
| Parameter | Value | Source |
| Compound Type | Small molecule, non-peptide | [3] |
| Function | CCR3 Antagonist | [4] |
| Biological Effect | Inhibits eosinophil migration induced by eotaxin, eotaxin-2, and MCP-4.[3] | [3] |
| Storage (Stock Solution) | -80°C for up to 2 years; -20°C for up to 1 year. | - |
| Best Practice | Aliquot solution to avoid repeated freeze-thaw cycles. | [5] |
Step-by-Step Disposal Protocol for this compound
In the absence of a specific SDS, this compound and any materials contaminated with it must be treated as hazardous chemical waste.[1][6] Under no circumstances should this compound be disposed of down the drain or in regular trash.[5]
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following PPE is worn:
-
Eye Protection: Safety goggles or glasses with side-shields.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
Step 2: Waste Segregation and Collection
Proper segregation prevents dangerous chemical reactions and ensures compliant disposal.[7][8]
-
Solid Waste:
-
Collect unused or expired this compound powder, along with contaminated items like weighing paper, pipette tips, and gloves, in a designated, clearly labeled hazardous waste container.[9]
-
The container should be made of a compatible material (e.g., a high-density polyethylene (B3416737) pail lined with a clear plastic bag).[9]
-
-
Liquid Waste:
-
Collect solutions containing this compound in a dedicated, leak-proof, and chemically resistant container with a secure screw-top cap.[1]
-
Do not fill the container beyond 90% capacity to allow for expansion and prevent spills.[9]
-
Segregate halogenated and non-halogenated solvent waste if applicable and required by your institution.[9]
-
-
Sharps Waste:
-
Dispose of any chemically contaminated sharps (e.g., needles, broken glass) in a designated, puncture-resistant sharps container that is clearly labeled as "Hazardous Waste" with the chemical's name.[9]
-
Step 3: Waste Container Labeling
Properly label all hazardous waste containers with the following information:[1][10]
-
The words "Hazardous Waste ".
-
The full chemical name: "This compound ". Avoid abbreviations.
-
For mixtures, list all chemical constituents and their approximate percentages.
-
The date when waste was first added to the container (accumulation start date).[9]
-
The name and contact information of the Principal Investigator or laboratory supervisor.
Step 4: Storage and Disposal
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste containers in a designated and secure SAA within the laboratory, at or near the point of generation.[8][10] The SAA should be inspected weekly for any signs of leakage.[8]
-
Secondary Containment: Use secondary containment (e.g., a chemical-resistant tray) to capture any potential leaks.
-
Schedule Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[10] Provide them with all necessary information about the waste. The EHS office is responsible for ensuring the waste is transported and disposed of at a licensed facility in a compliant manner.[2]
Experimental Protocol: Inhibition of Chemotaxis
The following is a generalized methodology for an experiment involving this compound, the waste from which would require the disposal procedures outlined above.
-
Cell Preparation: Culture RBL-2H3 cells stably expressing the CCR3 receptor.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute to the desired final concentrations in an appropriate assay buffer.
-
Inhibition Assay:
-
Pre-incubate the CCR3-expressing cells with various concentrations of this compound.
-
Introduce a chemoattractant, such as eotaxin (CCL11), to induce cell migration.
-
Quantify cell migration using a suitable method, such as a Boyden chamber assay.
-
-
Data Analysis: Determine the potency of this compound by calculating the concentration that inhibits 50% of the chemotactic response (IC₅₀).
-
Waste Generation: All solutions containing this compound, as well as contaminated labware (pipette tips, plates), must be collected as hazardous waste.
Visualizing Workflows and Pathways
Chemical Waste Disposal Workflow
The following diagram outlines the decision-making process and procedural steps for the safe disposal of a research chemical like this compound.
Caption: A workflow for the proper disposal of laboratory chemical waste.
CCR3 Signaling Pathway and this compound Inhibition
This compound acts as an antagonist to the CCR3 receptor, a G protein-coupled receptor (GPCR). By blocking this receptor, it prevents the binding of chemokines like eotaxin and inhibits downstream signaling cascades that lead to eosinophil migration and activation.[4][11]
Caption: Inhibition of the CCR3 signaling pathway by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Identification of potent, selective non-peptide CC chemokine receptor-3 antagonist that inhibits eotaxin-, eotaxin-2-, and monocyte chemotactic protein-4-induced eosinophil migration [pubmed.ncbi.nlm.nih.gov]
- 4. What are CCR3 antagonists and how do they work? [synapse.patsnap.com]
- 5. maxedoutcompounds.com [maxedoutcompounds.com]
- 6. vumc.org [vumc.org]
- 7. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
Essential Safety and Operational Guide for Handling SB297006
For Researchers, Scientists, and Drug Development Professionals: This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of SB297006, a potent and selective CCR3 antagonist. Adherence to these guidelines is critical to ensure personal safety and maintain a secure laboratory environment.
Summary of Key Safety Data
A comprehensive understanding of the chemical properties and potential hazards of this compound is fundamental for safe handling. The following table summarizes key quantitative data for this compound.
| Parameter | Value | Source |
| Purity | ≥98% (HPLC) | Tocris Bioscience |
| Molecular Weight | 342.35 g/mol | Abcam, Tocris Bioscience |
| Solubility | Soluble in DMSO to 100 mMSoluble in ethanol (B145695) to 25 mM | Abcam |
| IC₅₀ | 39 nM for CCR3 | Tocris Bioscience |
| Storage (Solid) | +4°C (Short-term)+4°C (Long-term, up to 12 months) | Abcam |
| Storage (Stock Solution) | -20°C (up to 1 year)-80°C (up to 2 years) | MedchemExpress |
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) from every supplier may vary, general precautions for handling potent, selective small molecule antagonists should be strictly followed. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles with side shields.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Change gloves immediately if contaminated.
-
Skin and Body Protection: Wear a lab coat, long-sleeved shirt, and long pants to prevent skin contact. For procedures with a higher risk of splashing, consider a chemical-resistant apron.
-
Respiratory Protection: If handling the compound as a powder or if aerosolization is possible, use a properly fitted respirator with an appropriate particulate filter.
Step-by-Step Operational and Disposal Plan
This procedural guide outlines the safe handling of this compound from receipt to disposal, ensuring a controlled and secure workflow.
1. Receiving and Inspection:
- Upon receipt, visually inspect the container for any damage or leaks.
- Verify that the product name and CAS number (58816-69-6) on the label match the order.
- Log the receipt of the compound in the laboratory's chemical inventory system.
2. Storage:
- Solid Form: Store the compound in a tightly sealed, clearly labeled container at +4°C.[1]
- Stock Solutions: Prepare stock solutions in a well-ventilated area, preferably within a chemical fume hood. Aliquot solutions into smaller, sealed vials to minimize freeze-thaw cycles. Store stock solutions at -20°C for up to one year or at -80°C for up to two years.[2]
3. Preparation of Solutions:
- All handling of the solid compound and preparation of solutions should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
- Use appropriate solvents (e.g., DMSO, ethanol) as indicated by solubility data.[1]
- Ensure all equipment used for weighing and dissolution is clean and dry.
4. Handling and Use in Experiments:
- Wear the full complement of recommended PPE at all times.
- Avoid direct contact with the skin, eyes, and clothing.
- Do not eat, drink, or smoke in the laboratory.
- Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
5. Spill Management:
- In the event of a spill, evacuate the immediate area.
- If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill with an inert absorbent material.
- Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
- For large spills, or if you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department immediately.
6. Waste Disposal:
- All waste materials contaminated with this compound, including empty containers, used PPE, and experimental waste, must be disposed of as hazardous chemical waste.
- Collect all waste in designated, clearly labeled, and sealed containers.
- Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's EHS department for specific disposal procedures.
Experimental Workflow and Safety Diagram
The following diagram illustrates the key stages of the operational plan for handling this compound, emphasizing the integration of safety measures at each step.
Caption: Workflow for Safe Handling of this compound.
By adhering to these safety protocols and operational plans, researchers can minimize risks and ensure the safe and effective use of this compound in their drug development efforts. Always consult your institution's specific safety guidelines and the most up-to-date Safety Data Sheet for the compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
